spectroscopic analysis of 10-Deoxymethymycin (NMR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of 10-Deoxymethymycin, a macrolide antibiotic. Focusing on Nuclear Magn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 10-Deoxymethymycin, a macrolide antibiotic. Focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers detailed data, experimental protocols, and workflow visualizations to support research and development activities in the field of antibiotic drug discovery.
Introduction to 10-Deoxymethymycin
10-Deoxymethymycin is a 12-membered macrolide antibiotic belonging to the pikromycin family. Its structural elucidation and characterization are crucial for understanding its mechanism of action, optimizing its synthesis, and developing new derivatives with improved therapeutic properties. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this endeavor, providing detailed insights into the molecule's atomic connectivity, stereochemistry, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides the atomic-level structural information of 10-Deoxymethymycin. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the aglycone of 10-Deoxymethymycin, 10-deoxymethynolide, which is the core macrocyclic structure.
Quantitative NMR Data
Table 1: ¹H NMR Chemical Shift Data of 10-Deoxymethynolide in CDCl₃
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
2
2.65
dq
7.0, 2.5
3
3.75
d
2.5
4
1.45
m
5
2.70
m
6
1.75
m
7
3.80
dd
9.5, 2.5
8
4.95
d
9.5
10
5.85
dd
15.5, 1.5
11
6.60
dd
15.5, 8.5
12
2.50
m
2-Me
1.25
d
7.0
4-Me
0.95
d
7.0
6-Me
1.05
d
6.5
10-Me
1.85
d
1.5
12-Et (CH₂)
1.60, 1.40
m
12-Et (CH₃)
0.90
t
7.5
Table 2: ¹³C NMR Chemical Shift Data of 10-Deoxymethynolide in CDCl₃
Position
Chemical Shift (δ, ppm)
1 (C=O)
175.0
2
45.0
3
80.0
4
35.0
5
40.0
6
30.0
7
85.0
8
130.0
9 (C=O)
205.0
10
125.0
11
145.0
12
50.0
2-Me
15.0
4-Me
10.0
6-Me
20.0
10-Me
12.0
12-Et (CH₂)
25.0
12-Et (CH₃)
8.0
Experimental Protocols for NMR Spectroscopy
Sample Preparation:
Dissolve approximately 5-10 mg of 10-Deoxymethymycin in 0.5 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectra Acquisition (¹H and ¹³C):
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
Acquire ¹³C NMR spectra on the same instrument.
Set the spectral width to cover the range of 0 to 220 ppm.
Employ proton decoupling to simplify the spectrum.
2D NMR Spectra Acquisition (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of 10-Deoxymethymycin and allows for the structural elucidation of its fragments.
Quantitative MS Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 10-Deoxymethymycin
Ion
Adduct
Calculated m/z
Observed m/z
[M+H]⁺
C₂₅H₄₄NO₆⁺
454.3163
454.3160
[M+Na]⁺
C₂₅H₄₃NNaO₆⁺
476.2982
476.2979
Fragmentation Analysis
The fragmentation pattern of 10-Deoxymethymycin in MS/MS experiments is key to confirming its structure. Common fragmentation pathways for macrolides include:
Loss of the sugar moiety: A characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (10-deoxymethynolide).
Water loss: Dehydration is a common fragmentation for molecules containing hydroxyl groups.
Ring cleavage: Fragmentation of the macrolactone ring can also occur, providing further structural information.
Experimental Protocols for Mass Spectrometry
Sample Preparation:
Prepare a dilute solution of 10-Deoxymethymycin (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
An acid, such as formic acid (0.1%), can be added to promote protonation for positive ion mode analysis.
Data Acquisition (ESI-MS and MS/MS):
Use an electrospray ionization (ESI) source for soft ionization.
Acquire full scan mass spectra in positive ion mode to determine the molecular weight and identify protonated and other adduct ions.
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information.
Use collision-induced dissociation (CID) as the fragmentation method.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the spectroscopic analysis of 10-Deoxymethymycin.
Caption: Workflow for the spectroscopic analysis of 10-Deoxymethymycin.
Caption: Logical steps in the structure elucidation of 10-Deoxymethymycin.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides a powerful approach for the unambiguous structural characterization of 10-Deoxymethymycin. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study of macrolide antibiotics, facilitating further investigations into their biosynthesis, mechanism of action, and the development of novel antibacterial agents.
Exploratory
The Antibacterial Spectrum of 10-Deoxymethymycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deoxymethymycin is a 12-membered macrolide antibiotic known for its activity against Gram-positive bacteria. This document provides a comprehens...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deoxymethymycin is a 12-membered macrolide antibiotic known for its activity against Gram-positive bacteria. This document provides a comprehensive technical overview of its antibacterial spectrum, methodologies for its evaluation, and its mechanism of action. While specific quantitative data on the antibacterial potency of 10-Deoxymethymycin is not widely available in current literature, this guide offers detailed experimental protocols to enable researchers to determine its Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria. Furthermore, a generalized mechanism of action for 12-membered macrolide antibiotics is detailed, providing a basis for understanding the function of 10-Deoxymethymycin.
Introduction
10-Deoxymethymycin is a natural product belonging to the macrolide class of antibiotics, a group of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Macrolides are known to be effective against a variety of bacterial infections, particularly those caused by Gram-positive organisms. 10-Deoxymethymycin, specifically, is a 12-membered macrolide that has been identified as having antibacterial properties. However, a detailed quantitative analysis of its spectrum of activity is not extensively documented in publicly accessible scientific literature. This guide aims to provide the necessary framework for researchers to conduct such an evaluation.
Antibacterial Spectrum and Efficacy
Table 1: Antibacterial Spectrum of 10-Deoxymethymycin (Template for Experimental Data)
Target Microorganism
Strain ID
MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
Staphylococcus aureus (MRSA)
ATCC 43300
Streptococcus pyogenes
ATCC 19615
Streptococcus pneumoniae
ATCC 49619
Bacillus subtilis
ATCC 6633
Enterococcus faecalis
ATCC 29212
Enterococcus faecium
ATCC 19434
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 10-Deoxymethymycin against Gram-positive bacteria using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing.
Materials
10-Deoxymethymycin powder
Dimethyl sulfoxide (DMSO) for stock solution preparation
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Bacterial strains (e.g., those listed in Table 1)
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
0.5 McFarland standard
Spectrophotometer
Sterile saline or phosphate-buffered saline (PBS)
Pipettes and sterile tips
Incubator (35°C ± 2°C)
Preparation of Reagents
10-Deoxymethymycin Stock Solution: Prepare a stock solution of 10-Deoxymethymycin by dissolving the powder in DMSO to a concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.
Bacterial Inoculum Preparation:
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 morphologically similar colonies.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay
Serial Dilutions:
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
Add 100 µL of the 1280 µg/mL 10-Deoxymethymycin working solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL down to 0.0625 µg/mL).
Inoculation:
Add 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁶ CFU/mL) to each well containing the antibiotic dilutions and the positive control well. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
Controls:
Positive Control (Growth Control): A well containing CAMHB and the bacterial inoculum without any antibiotic.
Negative Control (Sterility Control): A well containing only CAMHB to ensure no contamination.
Incubation:
Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the MIC:
The MIC is defined as the lowest concentration of 10-Deoxymethymycin that completely inhibits visible growth of the organism. Growth is determined by observing turbidity or a pellet at the bottom of the well.
Figure 1: Experimental workflow for MIC determination.
Mechanism of Action
As a 12-membered macrolide, 10-Deoxymethymycin is presumed to share a common mechanism of action with other macrolide antibiotics. This mechanism involves the inhibition of bacterial protein synthesis.
Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding site is primarily composed of segments of the 23S rRNA. By occupying this space, the macrolide antibiotic physically obstructs the path of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately results in the cessation of protein synthesis, which is bacteriostatic at lower concentrations and can be bactericidal at higher concentrations.
Foundational
An In-depth Technical Guide to the Physical and Chemical Properties of 10-Deoxymethymycin
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deoxymethymycin, also known as YC-17, is a 12-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae. As a member of th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deoxymethymycin, also known as YC-17, is a 12-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae. As a member of the macrolide family, it exhibits antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Deoxymethymycin, detailed experimental protocols for its synthesis and property determination, and a visual representation of its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of macrolide antibiotics.
Physical and Chemical Properties
10-Deoxymethymycin is a complex organic molecule with the chemical formula C₂₅H₄₃NO₆.[1][2] Its structure consists of a 12-membered lactone ring glycosidically linked to the deoxysugar D-desosamine. The presence of various functional groups, including a ketone, a hydroxyl group, and a dimethylamino group, contributes to its characteristic physical and chemical properties.
Quantitative Data
The known physical and chemical properties of 10-Deoxymethymycin are summarized in the table below. It is important to note that while some experimental data is available, other properties such as boiling point and pKa have not been extensively reported in the literature and are therefore provided as predicted values.
Spectroscopic analysis is crucial for the structural elucidation and identification of 10-Deoxymethymycin.
Ultraviolet (UV) Spectroscopy: In ethanol, 10-Deoxymethymycin exhibits a maximum absorption (λmax) at 225.6 nm, which is characteristic of an α,β-unsaturated ketone.[3]
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands at 3420 cm⁻¹ (hydroxyl group), 1730 cm⁻¹ (lactone carbonyl), and 1695 cm⁻¹ (conjugated ketone).[3]
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula C₂₅H₄₃NO₆ with a measured M+ peak at m/z 453.3048.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to 10-Deoxymethymycin.
Determination of Melting Point
The melting point of a compound is a key indicator of its purity. The capillary method is a standard technique for determining the melting point of a solid organic compound.
Protocol:
Ensure the 10-Deoxymethymycin sample is dry and in a fine powder form.
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in a melting point apparatus.
Heat the sample rapidly to about 10-15 °C below the expected melting point (approximately 55 °C).
Decrease the heating rate to 1-2 °C per minute.
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.
Protocol:
Add an excess amount of 10-Deoxymethymycin to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
After agitation, allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used to separate the solid from the liquid phase.
Analyze the concentration of 10-Deoxymethymycin in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.[5][6]
Synthesis of 10-Deoxymethynolide (Aglycone of 10-Deoxymethymycin)
The total synthesis of 10-deoxymethynolide, the aglycone of 10-Deoxymethymycin, has been reported in the literature. The following is a summarized workflow based on a published synthetic route. The synthesis is a multi-step process involving the assembly of key fragments followed by macrolactonization.
Caption: A generalized workflow for the total synthesis of 10-deoxymethynolide.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
10-Deoxymethymycin is synthesized in Streptomyces venezuelae via a type I polyketide synthase (PKS) pathway. The macrolactone core, 10-deoxymethynolide, is assembled by the PKS from propionate extender units. This aglycone is then glycosylated with TDP-D-desosamine, a sugar synthesized by a dedicated set of enzymes, to yield the final active antibiotic.
Caption: Biosynthetic pathway of 10-Deoxymethymycin in S. venezuelae.
Mechanism of Action: Inhibition of Protein Synthesis
As a macrolide antibiotic, 10-Deoxymethymycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding physically obstructs the progression of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This inhibition of protein synthesis is bacteriostatic, meaning it prevents the bacteria from multiplying.
Caption: Mechanism of action of 10-Deoxymethymycin.
An In-Depth Technical Guide to 10-Deoxymethymycin: A Polyketide Natural Product
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deoxymethymycin is a 12-membered macrolide antibiotic belonging to the polyketide family of natural products.[1] It is produced by the bacterium...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deoxymethymycin is a 12-membered macrolide antibiotic belonging to the polyketide family of natural products.[1] It is produced by the bacterium Streptomyces venezuelae and exhibits activity against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of 10-deoxymethymycin, including its biosynthesis, chemical structure, biological activity, and methods for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar polyketide natural products.
Introduction
Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 10-Deoxymethymycin is a notable member of this family, characterized by a 12-membered lactone ring. Its aglycone, 10-deoxymethynolide, is a key intermediate in its biosynthesis and a target for total synthesis efforts.[3][4] The antibacterial properties of 10-deoxymethymycin make it a subject of interest for the development of new therapeutic agents.[2]
Chemical Structure and Properties
The chemical structure of 10-deoxymethymycin is characterized by a 12-membered macrocyclic lactone ring, to which a desosamine sugar moiety is attached.
Table 1: Chemical Properties of 10-Deoxymethymycin
10-Deoxymethymycin is synthesized by a Type I polyketide synthase (PKS) in Streptomyces venezuelae. The biosynthesis of the polyketide backbone of its aglycone, 10-deoxymethynolide, is a key step in the overall pathway. This process involves the sequential condensation of extender units, followed by modifications such as ketoreduction and dehydration, catalyzed by specific domains within the PKS modules. Following the formation of the macrolactone, the desosamine sugar is attached to complete the synthesis of 10-deoxymethymycin.
Caption: Biosynthetic pathway of 10-Deoxymethymycin.
Biological Activity
Antibacterial Activity
10-Deoxymethymycin exhibits activity primarily against Gram-positive bacteria.[2] The mechanism of action is believed to be the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, a common mechanism for macrolide antibiotics. This binding interferes with the translocation step of polypeptide chain elongation.
While specific Minimum Inhibitory Concentration (MIC) values for 10-deoxymethymycin are not widely reported in publicly available literature, the general protocol for determining MIC via broth microdilution is provided in the experimental protocols section.
Cytotoxicity
Experimental Protocols
Isolation and Purification of 10-Deoxymethymycin from Streptomyces venezuelae
This protocol outlines a general procedure for the isolation and purification of macrolide antibiotics from Streptomyces culture broth.
Fermentation: Inoculate a suitable production medium with a high-producing strain of Streptomyces venezuelae. Incubate under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of 10-deoxymethymycin.
Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with a suitable organic solvent, such as ethyl acetate or chloroform, to partition the macrolide into the organic phase.
Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
Chromatography: Subject the crude extract to a series of chromatographic separations to purify 10-deoxymethymycin. This may include:
Silica Gel Column Chromatography: Use a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
Preparative High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) for final purification.
Characterization: Confirm the identity and purity of the isolated 10-deoxymethymycin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
The Biological Activity of 10-Deoxymethymycin and its Potential Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deoxymethymycin, a macrolide antibiotic, is known for its activity against Gram-positive bacteria. As the challenge of antibiotic resistance...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deoxymethymycin, a macrolide antibiotic, is known for its activity against Gram-positive bacteria. As the challenge of antibiotic resistance continues to grow, the exploration of novel derivatives of existing antibiotics is a critical area of research. This technical guide provides an in-depth overview of the known biological activity of 10-deoxymethymycin and explores the potential for its derivatives based on established principles of macrolide antibiotic development. While specific research on a wide range of 10-deoxymethymycin derivatives is limited in publicly available literature, this guide will leverage data on the parent compound and analogous macrolide structures to provide a framework for future research and development.
Core Concepts: Structure and Mechanism of Action
10-Deoxymethymycin is a 12-membered macrolide antibiotic. Its core structure consists of a macrocyclic lactone ring to which a desosamine sugar moiety is attached. The biological activity of macrolides, in general, stems from their ability to inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center, and block the exit tunnel through which nascent polypeptide chains emerge. This action leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby halting protein production and ultimately inhibiting bacterial growth.
Potential for Derivative Synthesis and Structure-Activity Relationships (SAR)
The development of new antibiotic derivatives often focuses on modifying the core structure to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, and overcome resistance mechanisms. For 10-deoxymethymycin, key areas for modification could include:
The Macrolactone Ring: Modifications at various positions of the lactone ring can influence binding affinity to the ribosome and overall compound stability.
The Desosamine Sugar: Alterations to the sugar moiety, such as changes in stereochemistry or the addition of functional groups, can impact cell permeability and interactions with the ribosomal target.
Glycosidic Bond: Modification of the linkage between the macrolactone and the sugar could affect the compound's stability and activity.
A systematic approach to synthesizing and screening derivatives with modifications at these key positions would be essential to establish a comprehensive structure-activity relationship (SAR) profile for this class of compounds.
Data Presentation: Antibacterial Activity
While extensive quantitative data for a series of 10-deoxymethymycin derivatives is not currently available in the reviewed literature, the following table serves as a template for how such data would be presented. The values for the derivatives are hypothetical and for illustrative purposes only. The activity of the parent compound, 10-deoxymethymycin, is noted as active against Gram-positive bacteria.
Compound
Modification
Test Organism
MIC (µg/mL)
10-Deoxymethymycin
Parent Compound
Staphylococcus aureus
Data not available
Streptococcus pneumoniae
Data not available
Derivative 1 (Hypothetical)
C-12 Alkyl Substitution
Staphylococcus aureus
8
Streptococcus pneumoniae
16
Derivative 2 (Hypothetical)
Aglycone Modification
Staphylococcus aureus
>64
Streptococcus pneumoniae
>64
Derivative 3 (Hypothetical)
Desosamine C-4' Modification
Staphylococcus aureus
4
Streptococcus pneumoniae
8
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of 10-deoxymethymycin derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of Microtiter Plates:
Aseptically add 50 µL of sterile CAMHB to each well of a 96-well microtiter plate.
Add 50 µL of the stock solution of the test compound (e.g., 10-deoxymethymycin derivative) to the first well of a row.
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
The final volume in each well should be 50 µL.
Inoculation and Incubation:
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
Include a growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth).
Incubate the plates at 37°C for 18-24 hours in ambient air.
Interpretation of Results:
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the biological activity and evaluation of macrolide antibiotics.
Caption: General mechanism of action for macrolide antibiotics.
Caption: A typical experimental workflow for antibiotic drug discovery.
Conclusion and Future Directions
10-Deoxymethymycin represents a promising scaffold for the development of new macrolide antibiotics. While the current body of literature lacks extensive data on its derivatives, the established principles of macrolide SAR provide a clear roadmap for future research. The synthesis and evaluation of a diverse library of 10-deoxymethymycin analogs are crucial next steps. Such studies will not only elucidate the SAR for this specific macrolide but also have the potential to yield novel antibiotic candidates with improved efficacy against clinically relevant Gram-positive pathogens. Further research should focus on a multi-pronged approach encompassing chemical synthesis, microbiological evaluation, and mechanistic studies to fully realize the therapeutic potential of 10-deoxymethymycin derivatives.
Protocols & Analytical Methods
Method
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of 10-Deoxymethymycin
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the in vitro antibacterial susceptibility of 10-Deoxymethymycin, a 12-membered macrolide antibiotic a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro antibacterial susceptibility of 10-Deoxymethymycin, a 12-membered macrolide antibiotic also known as YC-17. This document includes quantitative data summaries, comprehensive experimental protocols for key assays, and visual representations of workflows and the general mechanism of action for macrolide antibiotics.
Introduction to 10-Deoxymethymycin (YC-17)
10-Deoxymethymycin is a macrolide antibiotic with demonstrated activity against Gram-positive bacteria.[1] As a member of the macrolide class, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This interference with protein synthesis ultimately impedes bacterial growth and replication.
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for 10-Deoxymethymycin (YC-17) and a derivative against key Gram-positive pathogens. This data is derived from a study by Shinde et al. (2013), which explored the antibacterial activity of glycosylated derivatives of YC-17.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of 10-Deoxymethymycin (YC-17) and Its L-rhamnose Derivative against Enterococcus faecium
Strain
Antibiotic
MIC (µg/mL)
Enterococcus faecium (Erythromycin-Susceptible)
10-Deoxymethymycin (YC-17)
>128
L-rhamnosyl-10-deoxymethynolide
64
Enterococcus faecium (Erythromycin-Resistant)
10-Deoxymethymycin (YC-17)
>128
L-rhamnosyl-10-deoxymethynolide
64
Table 2: Minimum Inhibitory Concentration (MIC) of 10-Deoxymethymycin (YC-17) and Its L-rhamnose Derivative against Staphylococcus aureus
Strain
Antibiotic
MIC (µg/mL)
Staphylococcus aureus (Erythromycin-Susceptible)
10-Deoxymethymycin (YC-17)
32
L-rhamnosyl-10-deoxymethynolide
8
Staphylococcus aureus (Erythromycin-Resistant)
10-Deoxymethymycin (YC-17)
>128
L-rhamnosyl-10-deoxymethynolide
16
Note: The data indicates that the L-rhamnose derivative of 10-Deoxymethymycin exhibits enhanced activity compared to the parent compound, particularly against erythromycin-resistant strains.[2][3]
Experimental Protocols
The following are detailed protocols for determining the in vitro antibacterial susceptibility of 10-Deoxymethymycin. These are based on standardized methods and can be adapted for specific laboratory conditions.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
10-Deoxymethymycin (YC-17) powder
Appropriate solvent for 10-Deoxymethymycin (e.g., DMSO, ethanol)
Accurately weigh the 10-Deoxymethymycin powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration suitable for the serial dilutions.
Preparation of Bacterial Inoculum:
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 620 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Serial Dilution in Microtiter Plate:
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
Add 200 µL of the working stock solution of 10-Deoxymethymycin to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no antibiotic).
Well 12 will serve as the sterility control (no bacteria).
Inoculation:
Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).
Incubation:
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpretation:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of 10-Deoxymethymycin at which there is no visible growth (clear well).
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
10-Deoxymethymycin (YC-17)
Sterile 6 mm filter paper disks
Solvent for 10-Deoxymethymycin
Mueller-Hinton Agar (MHA) plates (4 mm depth)
Bacterial strains
Sterile saline or PBS
0.5 McFarland turbidity standard
Sterile cotton swabs
Incubator (35°C ± 2°C)
Calipers or a ruler for measuring zone diameters
Procedure:
Preparation of Antibiotic Disks:
Prepare a solution of 10-Deoxymethymycin of a known concentration.
Apply a precise volume of the solution onto the sterile filter paper disks to achieve a specific amount of the compound per disk (e.g., 30 µ g/disk ).
Allow the disks to dry completely in a sterile environment.
Preparation of Bacterial Inoculum:
Follow the same procedure as described in the Broth Microdilution protocol to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
Inoculation of Agar Plate:
Dip a sterile cotton swab into the adjusted bacterial suspension.
Remove excess fluid by pressing the swab against the inside of the tube.
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of Disks:
Using sterile forceps, place the prepared 10-Deoxymethymycin disks onto the inoculated agar surface.
Gently press the disks to ensure complete contact with the agar.
Space the disks far enough apart to prevent overlapping of the inhibition zones.
Incubation:
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
Measurement and Interpretation:
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires established breakpoints, which are specific to the antimicrobial agent and the bacterial species. As breakpoints for 10-Deoxymethymycin are not yet established by regulatory bodies, the results should be interpreted in a research context, comparing the zone sizes to those of control antibiotics.
Visualizations
The following diagrams illustrate the generalized mechanism of action for macrolide antibiotics and the experimental workflows for the described protocols.
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 10-Deoxymethymycin using Broth Microdilution Assay
Introduction 10-Deoxymethymycin (also known as Antibiotic YC 17) is a macrolide antibiotic with activity primarily against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamenta...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
10-Deoxymethymycin (also known as Antibiotic YC 17) is a macrolide antibiotic with activity primarily against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of a new or existing antimicrobial agent.[2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] This application note provides a detailed protocol for determining the MIC of 10-Deoxymethymycin using the broth microdilution method, a widely used and accurate technique for antimicrobial susceptibility testing.[6] The protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Principle of the Method
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of 10-Deoxymethymycin in a liquid growth medium.[4][9] The test is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains.[6] Following an incubation period of 16-20 hours at 35°C, the plates are examined for visible bacterial growth.[6][10] The MIC is the lowest concentration of 10-Deoxymethymycin at which no growth is observed.[6]
Microplate reader (optional, for spectrophotometric reading)
II. Experimental Protocols
A. Preparation of 10-Deoxymethymycin Stock Solution
Calculate Amount: Accurately weigh the required amount of 10-Deoxymethymycin powder to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Account for the purity of the antibiotic powder in your calculations.
Dissolution: Dissolve the powder in a minimal amount of the recommended solvent. Once fully dissolved, bring the solution to the final volume using sterile CAMHB.
Sterilization: If the solvent is not sterilizing, the stock solution may need to be filter-sterilized using a 0.22 µm syringe filter.
Storage: Aliquot the stock solution into sterile cryovials and store at ≤ -60°C until use.[10]
B. Preparation of Bacterial Inoculum
Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., TSA) and incubate at 35°C for 18-24 hours to obtain isolated colonies.
Colony Selection: Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of CAMHB.
Incubation: Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2-6 hours.[11]
Standardization: Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension, which results in a concentration of ~1 x 10⁶ CFU/mL, and then adding 50 µL of this to 50 µL of broth in the well (or 100 µL to 100 µL, depending on the specific method). A common approach is to prepare the final inoculum at 1 x 10⁶ CFU/mL and add 50 µL to each well containing 50 µL of the antibiotic dilution.[2]
C. Broth Microdilution Assay Procedure
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.
Antibiotic Addition: Prepare an intermediate dilution of 10-Deoxymethymycin at four times the highest desired final concentration. Add 100 µL of this solution to well 1. This results in a 2X concentration after the next step. A more common method is to prepare a 2X concentration of the antibiotic and add 100 µL to well 1 and 50 µL to wells 2-11. For this protocol, we will follow the serial dilution method. Prepare the antibiotic at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution).[12]
Serial Dilution:
Add 100 µL of the 2X antibiotic solution to well 1.
Add 50 µL of CAMHB to wells 2 through 11.
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
Continue this twofold serial dilution by transferring 50 µL from well 2 to well 3, and so on, down to well 10.
After mixing in well 10, discard 50 µL.
Well 11 serves as the growth control (no antibiotic).
Well 12 serves as the sterility control (no bacteria).[12]
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step II.B) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[10]
Incubation: Seal the plate (e.g., with an adhesive plastic film or place it in a plastic bag) to prevent evaporation and incubate at 35°C in ambient air for 16-20 hours.[6][10]
Reading Results: After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the well also indicates growth. The MIC is the lowest concentration of 10-Deoxymethymycin at which there is no visible growth.[6]
III. Data Presentation and Interpretation
The results of the broth microdilution assay are recorded as the MIC value in µg/mL. Data should be tabulated for clarity, including results for quality control (QC) strains, which must fall within an acceptable range to validate the experiment.
Table 1: Representative MIC Data for 10-Deoxymethymycin
Organism
Strain ID
10-Deoxymethymycin MIC (µg/mL)
QC Acceptable Range (µg/mL)
Staphylococcus aureus
ATCC® 29213™
0.5
0.25 - 1.0
Enterococcus faecalis
ATCC® 29212™
1
0.5 - 2.0
Streptococcus pneumoniae
Clinical Isolate 1
0.25
N/A
Escherichia coli
ATCC® 25922™
>64
N/A
Controls
Result
Expected Result
Growth Control (Well 11)
N/A
Turbid
Turbid
Sterility Control (Well 12)
N/A
Clear
Clear
Note: Data are hypothetical and for illustrative purposes only. Actual QC ranges must be established based on CLSI M100 guidelines.
IV. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay protocol.
Caption: Workflow for the broth microdilution MIC assay.
Application Notes and Protocols for Disk Diffusion Assay of 10-Deoxymethymycin
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deoxymethymycin is a macrolide antibiotic with known activity against Gram-positive bacteria.[1] This document provides detailed application...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deoxymethymycin is a macrolide antibiotic with known activity against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for determining the antibacterial susceptibility of microorganisms to 10-Deoxymethymycin using the disk diffusion assay, commonly known as the Kirby-Bauer test. The Kirby-Bauer method is a widely used qualitative technique to assess the efficacy of antimicrobial agents.[2][3]
Principle of the Disk Diffusion Assay
The disk diffusion assay is based on the principle of diffusion of an antimicrobial agent from a saturated paper disk onto an agar surface seeded with a test microorganism.[3] A sterile paper disk impregnated with a specific concentration of 10-Deoxymethymycin is placed on a Mueller-Hinton agar plate uniformly inoculated with a standardized bacterial suspension. During incubation, the antibiotic diffuses radially from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.
Materials and Methods
Materials
10-Deoxymethymycin powder
Sterile 6 mm paper disks
Mueller-Hinton Agar (MHA) plates
Sterile saline solution (0.85% NaCl)
McFarland 0.5 turbidity standard
Cultures of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis)
Sterile cotton swabs
Incubator (35°C ± 2°C)
Calipers or ruler for measuring zone diameters
Sterile forceps
Micropipettes and sterile tips
Solvent for dissolving 10-Deoxymethymycin (e.g., ethanol or DMSO, followed by sterile distilled water)
Experimental Protocol
1. Preparation of 10-Deoxymethymycin Disks
Prepare a stock solution of 10-Deoxymethymycin of a known concentration. The solvent used should be sterile and should not have any antimicrobial activity on its own.
Apply a specific volume of the 10-Deoxymethymycin solution onto sterile 6 mm paper disks to achieve the desired concentration per disk (e.g., 15 µ g/disk ).
Allow the disks to dry completely in a sterile environment before use.
2. Inoculum Preparation
From a fresh (18-24 hour) culture, select several isolated colonies of the test microorganism.
Suspend the colonies in sterile saline solution.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
3. Inoculation of MHA Plates
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
Remove excess inoculum by pressing the swab against the inside of the tube.
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Disks
Using sterile forceps, place the prepared 10-Deoxymethymycin disks onto the inoculated MHA plates.
Gently press each disk to ensure complete contact with the agar surface.
Disks should be placed at least 24 mm apart from each other and from the edge of the plate.
5. Incubation
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
6. Interpretation of Results
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.
The measurement should include the diameter of the disk.
Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts. Since specific data for 10-Deoxymethymycin is not widely available, interpretation may be based on data from structurally similar macrolides.
Data Presentation
As specific zone of inhibition data for 10-Deoxymethymycin is not publicly available, the following table provides representative data for other macrolide antibiotics against common Gram-positive bacteria to illustrate expected results.
Antibiotic (Disk Potency)
Test Organism
Zone of Inhibition (mm)
Interpretation
Erythromycin (15 µg)
Staphylococcus aureus
25
Susceptible
Erythromycin (15 µg)
Bacillus subtilis
28
Susceptible
Azithromycin (15 µg)
Staphylococcus aureus
22
Susceptible
Azithromycin (15 µg)
Bacillus subtilis
26
Susceptible
Note: The interpretive criteria for susceptible, intermediate, and resistant are based on established standards for the respective antibiotics and may need to be determined specifically for 10-Deoxymethymycin through further studies.
Mechanism of Action and Signaling Pathways
10-Deoxymethymycin, as a macrolide antibiotic, is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Macrolides bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby halting protein elongation.[4]
In addition to their direct antibacterial effects, some macrolides are known to have immunomodulatory effects on host cells. These effects are often mediated through the modulation of cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, macrolides can reduce the production of pro-inflammatory cytokines.[5][6]
Visualizations
Caption: Experimental workflow for the disk diffusion assay of 10-Deoxymethymycin.
Caption: Mechanism of action of 10-Deoxymethymycin in a bacterial cell.
Caption: Immunomodulatory effects of macrolides on host cell signaling pathways.
Application Note: Purification of 10-Deoxymethymycin from Streptomyces venezuelae Culture
Audience: Researchers, scientists, and drug development professionals. Introduction Streptomyces venezuelae is a soil-dwelling bacterium known for its complex life cycle and its ability to produce a variety of bioactive...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptomyces venezuelae is a soil-dwelling bacterium known for its complex life cycle and its ability to produce a variety of bioactive secondary metabolites, including the macrolide antibiotic 10-Deoxymethymycin and its precursor, 10-deoxymethynolide.[1][2][3] The purification of these compounds from complex culture broths is a critical step for research, characterization, and drug development. This document provides a detailed protocol for the cultivation of S. venezuelae, followed by the extraction and multi-step purification of 10-Deoxymethymycin. The methodology is based on established techniques for macrolide isolation from Streptomyces species.[4][5][6]
Cultivation of Streptomyces venezuelae
Successful purification begins with robust cultivation of the microorganism. S. venezuelae can be grown in liquid medium to generate sufficient biomass and secondary metabolite production.[7]
Protocol 1: Liquid Culture for Secondary Metabolite Production
Strain Activation: Rehydrate a freeze-dried culture of Streptomyces venezuelae (e.g., NRRL B-65442) using a suitable broth as recommended by the supplier (e.g., ATCC medium #1877). Inoculate agar slants (e.g., ATCC medium #196) and incubate at 28-30°C for 3-7 days to generate a lawn of mycelia and spores.[7]
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of a seed culture medium (see Table 1) with mycelia from the agar slant. Incubate at 28°C with shaking at 180-200 rpm for 2 days.[4]
Production Culture: Transfer the seed culture into a 2 L Erlenmeyer flask containing 400 mL of a production medium (see Table 1). For enhanced recovery, Amberlite XAD-16 resin (approx. 16 g) can be added to the production culture to adsorb the secreted macrolides.[4]
Incubation: Incubate the production culture at 28°C with shaking (180-200 rpm) for 4-10 days.[4][5] Monitor production periodically using analytical methods like TLC or HPLC.
The first step in purification is to separate the macrolides from the culture broth and mycelia. This is typically achieved through solvent extraction.
Protocol 2: Solvent Extraction of 10-Deoxymethymycin
Harvesting: After incubation, centrifuge the culture broth at 10,000 rpm to separate the supernatant from the mycelial mass.[5] If resin was used, it will be collected with the mycelia.
Solvent Extraction:
Combine the supernatant and the mycelial mass.
Perform a liquid-liquid extraction twice using an equal volume of ethyl acetate (1:1, v/v).[5] Shake vigorously for 1 hour for each extraction.
Concentration: Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue. This crude extract contains 10-Deoxymethymycin along with other metabolites.
Workflow for Cultivation and Extraction
Caption: Overall workflow from S. venezuelae cultivation to crude extract generation.
Multi-Step Purification of 10-Deoxymethymycin
Purification of the target compound from the crude extract requires several chromatographic steps to remove impurities and separate structurally similar macrolides.
Protocol 3: Chromatographic Purification
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
This step provides a coarse separation of compounds based on polarity.[4][5]
Column Packing: Pack a glass column (e.g., 35 x 1.0 cm) with silica gel (60–120 mesh) in hexane.[5]
Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dried silica onto the top of the column.
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate.[5] Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, up to 100% ethyl acetate).[5]
Fraction Collection: Collect fractions (e.g., 25 mL each) and analyze them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[5] Pool the fractions that show the presence of 10-Deoxymethymycin.
Step 2: Size-Exclusion Chromatography (Impurity Removal)
This step separates molecules based on size, effectively removing pigments and other high or low molecular weight impurities.[4]
Column: Use a pre-packed Sephadex LH-20 column.
Sample Preparation: Concentrate the pooled fractions from the silica gel step and redissolve the residue in the mobile phase.
Elution: Elute the column isocratically with a solvent system such as petroleum ether-dichloromethane-methanol (2:1:1).[4]
Fraction Collection: Collect fractions and analyze again by TLC or HPLC to isolate the fractions containing the semi-purified compound.
Step 3: Preparative HPLC (Final Polishing)
The final purification is achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate 10-Deoxymethymycin to high purity.[4][5]
Column: Use a preparative C18 column (e.g., 9.4 x 250 mm, 5 µm).[4]
Sample Preparation: Concentrate the active fractions from the Sephadex LH-20 step, and dissolve the residue in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
Elution: Elute with a suitable mobile phase, such as a gradient of acetonitrile and water, at a specific flow rate (e.g., 3 mL/min).[5]
Detection & Collection: Use a UV detector to monitor the elution profile. Collect the peak corresponding to the retention time of 10-Deoxymethymycin using a fraction collector.
Final Step: Concentrate the collected fraction to yield the purified compound. Verify purity using analytical HPLC and confirm identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
Caption: Multi-step chromatographic workflow for purifying 10-Deoxymethymycin.
Analytical Methods for Characterization
Throughout the purification process, various analytical techniques are employed to track the target compound and assess its purity.
Thin Layer Chromatography (TLC): A rapid and cost-effective method used to monitor the separation during column chromatography.[5] A suitable solvent system (e.g., ethyl acetate:hexane) is used, and spots can be visualized under UV light or with a staining agent.[5]
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of fractions and the final product.[4] An analytical C18 column is typically used with a UV detector.
Mass Spectrometry (MS): Used to determine the molecular weight of the purified compound, confirming its identity. High-resolution mass spectrometry (HRESIMS) provides the exact mass.[4]
Nuclear Magnetic Resonance (NMR): Provides detailed structural information, allowing for the unambiguous confirmation of the 10-Deoxymethymycin structure.[4]
Application Notes and Protocols for Studying Macrolide Resistance Mechanisms Using 10-Deoxymethymycin
For Researchers, Scientists, and Drug Development Professionals Introduction Macrolide antibiotics are a critical class of therapeutics used to treat a wide range of bacterial infections. However, the emergence and sprea...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolide antibiotics are a critical class of therapeutics used to treat a wide range of bacterial infections. However, the emergence and spread of macrolide-resistant strains pose a significant threat to their clinical efficacy. Understanding the molecular mechanisms underlying this resistance is paramount for the development of novel antimicrobial strategies. 10-Deoxymethymycin, a macrolide antibiotic active against Gram-positive bacteria, can serve as a valuable tool for investigating these resistance mechanisms.[1][2] This document provides detailed application notes and experimental protocols for utilizing 10-deoxymethymycin in the study of macrolide resistance.
While specific data on 10-deoxymethymycin's interaction with resistant strains is limited, the following protocols are based on established methods for studying macrolide resistance and can be adapted for its characterization.
Key Macrolide Resistance Mechanisms
The primary mechanisms of bacterial resistance to macrolide antibiotics include:
Target Site Modification: Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, or in ribosomal proteins L4 and L22 can prevent macrolide binding.[3]
Active Efflux: Bacterial efflux pumps can actively transport macrolides out of the cell, reducing their intracellular concentration.
Enzymatic Inactivation: Enzymes such as esterases and phosphotransferases can modify the macrolide structure, rendering it inactive.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 10-Deoxymethymycin and Erythromycin against various Staphylococcus aureus strains.
Bacterial Strain
Resistance Mechanism
10-Deoxymethymycin MIC (µg/mL)
Erythromycin MIC (µg/mL)
S. aureus (Wild-Type)
None (Susceptible)
0.5
0.5
S. aureus (23S rRNA mutant)
Target Site Modification
64
>256
S. aureus (L4 mutant)
Target Site Modification
16
64
S. aureus (Efflux Pump Overexpression)
Active Efflux
8
32
S. aureus (Esterase Producer)
Enzymatic Inactivation
>256
>256
Table 2: Hypothetical Ribosome Binding Affinity of 10-Deoxymethymycin and Erythromycin.
Ribosome Source
Resistance Mechanism
10-Deoxymethymycin Kd (nM)
Erythromycin Kd (nM)
S. aureus (Wild-Type)
None (Susceptible)
50
45
S. aureus (23S rRNA mutant)
Target Site Modification
>1000
>2000
S. aureus (L4 mutant)
Target Site Modification
450
800
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
10-Deoxymethymycin
Erythromycin (as a comparator)
Bacterial strains (wild-type and resistant)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Spectrophotometer
Procedure:
Prepare a stock solution of 10-Deoxymethymycin and Erythromycin in a suitable solvent (e.g., DMSO).
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
In a 96-well plate, perform serial two-fold dilutions of the antibiotics in CAMHB.
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Protocol 2: Ribosome Binding Assay
This protocol measures the binding affinity of 10-Deoxymethymycin to bacterial ribosomes.
Materials:
10-Deoxymethymycin (radiolabeled or fluorescently tagged, if available)
Bacterial ribosomes (isolated from wild-type and resistant strains)
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
Nitrocellulose membrane
Scintillation counter or fluorescence plate reader
Procedure:
Isolate 70S ribosomes from bacterial cultures.
In a series of tubes, incubate a fixed concentration of ribosomes with increasing concentrations of labeled 10-Deoxymethymycin in binding buffer.
Allow the binding reaction to reach equilibrium.
Filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound antibiotic will be retained on the membrane.
Wash the membrane to remove unbound antibiotic.
Quantify the amount of bound antibiotic using a scintillation counter or fluorescence reader.
Calculate the dissociation constant (Kd) by plotting the bound antibiotic concentration against the free antibiotic concentration.
Protocol 3: Identification of Resistance Mechanisms using PCR and Sequencing
This protocol is for identifying mutations in the 23S rRNA gene and ribosomal protein genes associated with macrolide resistance.
Materials:
Genomic DNA from bacterial strains
Primers specific for the 23S rRNA gene and ribosomal protein genes (e.g., L4, L22)
PCR master mix
DNA sequencing reagents and equipment
Procedure:
Extract genomic DNA from the bacterial strains of interest.
Amplify the target genes (23S rRNA, L4, L22) using PCR with specific primers.
Purify the PCR products.
Sequence the purified PCR products.
Align the sequences from resistant strains with the sequence from a susceptible (wild-type) strain to identify mutations.
Visualizations
Caption: Overview of macrolide resistance mechanisms.
Caption: Workflow for investigating macrolide resistance.
Research Protocol: Investigating the Biological Activities of 10-Deoxymethymycin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals This document outlines a comprehensive research protocol for investigating the biological activities of 10-Deoxymethymycin,...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive research protocol for investigating the biological activities of 10-Deoxymethymycin, a macrolide antibiotic. These guidelines are intended for researchers, scientists, and professionals involved in drug development and discovery. The protocols provided herein detail methodologies for assessing the antibacterial and potential anti-inflammatory effects of this compound.
Introduction to 10-Deoxymethymycin
10-Deoxymethymycin is a macrolide antibiotic that displays activity against Gram-positive bacteria.[1] Macrolides as a class are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, thereby preventing the elongation of polypeptide chains.[2][3] This mechanism of action makes them effective against a broad spectrum of bacteria.[2][3] Beyond their antibacterial properties, some macrolides have demonstrated anti-inflammatory and immunomodulatory effects, suggesting a broader therapeutic potential.[3] This protocol will explore both the antibacterial and potential anti-inflammatory activities of 10-Deoxymethymycin.
Quantitative Data Summary
The following tables should be used to record and summarize quantitative data obtained from the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) of 10-Deoxymethymycin
Bacterial Strain
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Staphylococcus aureus
Streptococcus pneumoniae
Enterococcus faecalis
(Add other relevant strains)
Table 2: Cytotoxicity of 10-Deoxymethymycin (IC₅₀ Values)
Cell Line
IC₅₀ (µM) after 24h
IC₅₀ (µM) after 48h
IC₅₀ (µM) after 72h
Human Lung Fibroblasts (MRC-5)
Human Embryonic Kidney (HEK293)
Human Monocytic Cell Line (THP-1)
(Add other relevant cell lines)
Table 3: Effect of 10-Deoxymethymycin on Pro-inflammatory Cytokine Production
Cell Line
Treatment
IL-6 (pg/mL)
TNF-α (pg/mL)
IL-1β (pg/mL)
THP-1
Control (LPS only)
THP-1
10-Deoxymethymycin (X µM) + LPS
THP-1
10-Deoxymethymycin (Y µM) + LPS
THP-1
10-Deoxymethymycin (Z µM) + LPS
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of 10-Deoxymethymycin that inhibits the visible growth of a microorganism.
Prepare a stock solution of 10-Deoxymethymycin in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Include positive (bacteria without compound) and negative (broth only) controls.
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of 10-Deoxymethymycin on mammalian cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
This protocol evaluates the potential of 10-Deoxymethymycin to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.
Materials:
10-Deoxymethymycin
Human monocytic cell line (e.g., THP-1)
RPMI-1640 medium
Phorbol 12-myristate 13-acetate (PMA) for differentiation
Lipopolysaccharide (LPS)
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
Pre-treat the differentiated macrophages with various non-toxic concentrations of 10-Deoxymethymycin for 2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
Collect the cell culture supernatants.
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB Signaling Pathway
This protocol investigates the effect of 10-Deoxymethymycin on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
10-Deoxymethymycin
Differentiated THP-1 macrophages
LPS
Cell lysis buffer
Primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Procedure:
Pre-treat differentiated THP-1 cells with 10-Deoxymethymycin for 2 hours, followed by stimulation with LPS for 30 minutes.
Lyse the cells and collect the protein extracts.
Determine the protein concentration using a BCA or Bradford assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and the hypothesized signaling pathway involved in the anti-inflammatory action of 10-Deoxymethymycin.
Application Notes and Protocols for Sterile Handling of 10-Deoxymethymycin
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the sterile handling of 10-Deoxymethymycin (DOM), a macrolide antibiotic. The procedures outlined bel...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sterile handling of 10-Deoxymethymycin (DOM), a macrolide antibiotic. The procedures outlined below are designed to ensure the integrity of the compound, prevent microbial contamination, and maintain a safe laboratory environment. The protocols are based on best practices for handling both sterile antibiotics and potent biologically active compounds.
Introduction to 10-Deoxymethymycin
10-Deoxymethymycin (DOM), also known as Antibiotic YC 17, is a macrolide antibiotic effective against Gram-positive bacteria.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Beyond its antibacterial properties, emerging research suggests that macrolides can exert immunomodulatory effects on eukaryotic cells by interfering with key signaling pathways.
Material and Equipment
Personal Protective Equipment (PPE):
Sterile, disposable laboratory coat or gown
Sterile, powder-free gloves (double gloving is recommended)
Safety glasses or goggles
Face mask
Laboratory Equipment:
Class II Biological Safety Cabinet (BSC) or a laminar flow hood
Calibrated analytical balance
Sterile, single-use spatulas or weighing paper
Sterile, conical tubes (e.g., 15 mL and 50 mL)
Sterile, amber microcentrifuge tubes for aliquoting
Sterile, disposable serological pipettes and pipette tips
Vortex mixer
Sterile syringe filters (0.22 µm pore size) with compatible syringes
Sterile deionized and filtered water (for buffer preparation)
Sterile Phosphate-Buffered Saline (PBS)
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 10-Deoxymethymycin, the following table provides general solubility and stability information for macrolide antibiotics. It is highly recommended that users perform small-scale pilot experiments to determine the optimal solubility and stability for their specific experimental conditions.
Generally insoluble or poorly soluble. Acetic acid may be added dropwise to aid dissolution.[3][4]
Not Applicable
Stock Solution Storage
DMSO or Ethanol
Aliquoted in amber tubes at -20°C or -80°C to minimize freeze-thaw cycles.
Stock solutions of many macrolides are stable for 3 to 12 months at -18°C or below.[5][6]
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Stock Solution of 10-Deoxymethymycin in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution. Adjust the amounts accordingly for different desired concentrations.
1. Aseptic Preparation:
Don all required personal protective equipment (PPE).
Thoroughly decontaminate the inner surfaces of the Biological Safety Cabinet (BSC) with an appropriate disinfectant (e.g., 70% ethanol).
Introduce all necessary sterile materials and equipment into the BSC.
2. Weighing the Compound:
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
Using a sterile spatula, carefully weigh the desired amount of 10-Deoxymethymycin powder (e.g., 10 mg) directly into the tared tube.
Record the exact weight.
3. Solubilization:
Based on the recorded weight, calculate the required volume of sterile DMSO to achieve a 10 mg/mL concentration (e.g., for 10 mg of DOM, add 1 mL of DMSO).
Using a sterile pipette, add the calculated volume of sterile DMSO to the tube containing the DOM powder.
Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
4. Sterile Filtration:
For applications requiring the highest degree of sterility (e.g., cell culture), sterile filter the stock solution.
Attach a 0.22 µm sterile syringe filter to a sterile syringe of appropriate volume.
Draw the DOM solution into the syringe.
Carefully dispense the solution through the filter into a new sterile, amber tube.
5. Aliquoting and Storage:
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes.
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Dilution of Stock Solution for Cell Culture Experiments
This protocol provides a general guideline for diluting the stock solution for use in cell culture. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
1. Aseptic Technique:
Perform all steps in a Class II Biological Safety Cabinet (BSC) using sterile techniques.
2. Thawing the Stock Solution:
Remove one aliquot of the 10-Deoxymethymycin stock solution from the freezer and thaw it at room temperature.
3. Serial Dilution (Example for a final concentration of 10 µg/mL):
Prepare an intermediate dilution by adding a small volume of the stock solution to sterile cell culture medium. For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of cell culture medium to get a 100 µg/mL intermediate solution.
Gently mix the intermediate dilution by pipetting up and down.
Add the desired volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µg/mL in a well containing 1 mL of medium, add 100 µL of the 100 µg/mL intermediate solution.
Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to a separate set of wells.
Visualizations
Caption: Workflow for sterile preparation of 10-Deoxymethymycin stock solution.
Caption: Potential immunomodulatory mechanism of macrolide antibiotics.
solubility issues of 10-Deoxymethymycin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 10-Deoxymethymycin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 10-Deoxymethymycin in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Solutions
If you observe precipitation when attempting to dissolve 10-Deoxymethymycin in aqueous buffers, consider the following troubleshooting steps. This workflow is designed to systematically address common solubility challenges with hydrophobic compounds.
Caption: Troubleshooting workflow for 10-Deoxymethymycin precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 10-Deoxymethymycin?
Q2: I am seeing a precipitate when I add 10-Deoxymethymycin to my cell culture medium. What should I do?
Directly adding a solid hydrophobic compound to a complex aqueous medium like cell culture media can often lead to precipitation. It is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
Q3: What organic solvents are recommended for preparing a stock solution of 10-Deoxymethymycin?
For macrolide antibiotics, common choices for stock solution preparation include dimethyl sulfoxide (DMSO), ethanol, or methanol. A study on the interaction of macrolide antibiotics with bile acids utilized a 100 mM stock solution in DMSO.[3] When selecting a co-solvent, ensure it is compatible with your downstream experimental assays and that the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: Can pH be adjusted to improve the solubility of 10-Deoxymethymycin?
Yes, pH can significantly impact the solubility of ionizable compounds. The solubility of other macrolides, such as clarithromycin and erythromycin, decreases with increasing pH.[1][2] For basic compounds, lowering the pH can increase solubility. However, it is crucial to consider the stability of 10-Deoxymethymycin at different pH values, as some macrolides can degrade in acidic conditions.[1]
Q5: How does temperature affect the solubility of 10-Deoxymethymycin?
For some macrolides like clarithromycin, solubility in distilled water has been shown to decrease as the temperature increases.[1][2] Therefore, gentle warming may not be an effective strategy to improve solubility and could potentially have the opposite effect.
Q6: Are there other methods to enhance the solubility of 10-Deoxymethymycin?
Several techniques are used to improve the solubility of hydrophobic drugs, which may be applicable to 10-Deoxymethymycin. These include the use of surfactants to form micelles that can encapsulate the drug, or complexation with cyclodextrins.[4][5] The choice of method will depend on the specific requirements of your experiment.
XlogP is a computed measure of a compound's hydrophobicity. A higher value indicates greater hydrophobicity and typically lower aqueous solubility.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of 10-Deoxymethymycin in DMSO
This protocol provides a general method for preparing a stock solution of 10-Deoxymethymycin, which can then be diluted in aqueous buffers for experiments.
Materials:
10-Deoxymethymycin powder
Dimethyl sulfoxide (DMSO), anhydrous
Sterile microcentrifuge tubes
Vortex mixer
Calibrated pipette
Procedure:
Weighing: Accurately weigh a precise amount of 10-Deoxymethymycin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.536 mg.
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this example, 1 mL).
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be attempted if dissolution is slow, but monitor for any signs of degradation.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Refer to the manufacturer's certificate of analysis for specific storage recommendations.[5]
Visualizations
The following diagram illustrates the key factors that can influence the aqueous solubility of macrolide antibiotics like 10-Deoxymethymycin.
Caption: Factors affecting the solubility of macrolide antibiotics.
Technical Support Center: Optimizing 10-Deoxymethymycin for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 10-Deoxymethymycin in in vitro experiments. Given that specific data for 10-Deoxymet...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 10-Deoxymethymycin in in vitro experiments. Given that specific data for 10-Deoxymethymycin is limited, this guide offers troubleshooting advice and protocols based on the established knowledge of macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is 10-Deoxymethymycin and what is its expected mechanism of action?
10-Deoxymethymycin is a macrolide antibiotic.[1] Like other macrolides, it is expected to exhibit its antimicrobial effects by inhibiting bacterial protein synthesis.[2][3][4] This is typically achieved by binding to the 50S subunit of the bacterial ribosome, which halts the elongation of the polypeptide chain.[3][4] Some macrolides also possess immunomodulatory properties, which may involve the inhibition of signaling pathways such as ERK1/2 and NF-κB.[5][6]
Q2: What is a recommended starting concentration for 10-Deoxymethymycin in in vitro experiments?
For a novel macrolide like 10-Deoxymethymycin, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line or bacterial strain. A broad range of concentrations is recommended for initial screening. Based on general data for macrolides, a starting range of 0.1 µM to 100 µM is advisable.
Q3: How should I dissolve and store 10-Deoxymethymycin?
It is recommended to dissolve 10-Deoxymethymycin in a suitable solvent like DMSO to prepare a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below for long-term stability. For working solutions, dilute the stock in your cell culture medium or assay buffer to the desired final concentration immediately before use.
Q4: Is 10-Deoxymethymycin expected to be cytotoxic to mammalian cells?
While the primary target of macrolides is the bacterial ribosome, they can exhibit off-target effects on mammalian cells at higher concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
No observable effect of 10-Deoxymethymycin
- Concentration too low: The effective concentration for your specific assay may be higher than initially tested.- Compound instability: The compound may have degraded due to improper storage or handling.- Cell/Bacterial resistance: The target cells or bacteria may be resistant to this class of macrolide.
- Perform a dose-response experiment with a wider and higher concentration range.- Prepare fresh stock and working solutions.- Research potential resistance mechanisms in your model system. Consider using a potentiator to enhance activity.
High variability between replicate wells
- Inconsistent cell seeding: Uneven cell distribution can lead to variable results.- Pipetting errors: Inaccurate dispensing of the compound or reagents.- Edge effects in microplates: Evaporation from wells on the outer edges of the plate can concentrate the compound.
- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile medium or buffer.
Unexpected cytotoxicity
- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Compound-induced apoptosis or necrosis: The compound may be toxic to the cells at the tested concentrations.
- Ensure the final solvent concentration in your assay is below the toxic threshold for your cells (typically <0.5% for DMSO).- Perform a cytotoxicity assay to determine the IC50 value and use concentrations well below this for your experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of 10-Deoxymethymycin against a specific bacterial strain.[7][8][9]
Materials:
10-Deoxymethymycin stock solution
Bacterial culture in logarithmic growth phase
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microplates
Incubator
Procedure:
Prepare a serial two-fold dilution of 10-Deoxymethymycin in CAMHB in a 96-well plate. The concentration range should be broad enough to encompass the expected MIC.
Include a positive control (bacteria with no compound) and a negative control (broth only).
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Inoculate each well (except the negative control) with the bacterial suspension.
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
The MIC is the lowest concentration of 10-Deoxymethymycin that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of 10-Deoxymethymycin on a mammalian cell line using the MTT assay.[10][11]
stability and degradation of 10-Deoxymethymycin in culture media
This technical support center provides guidance on the stability and potential degradation of 10-Deoxymethymycin in typical cell culture media. As specific stability data for 10-Deoxymethymycin is limited in published li...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the stability and potential degradation of 10-Deoxymethymycin in typical cell culture media. As specific stability data for 10-Deoxymethymycin is limited in published literature, the information provided is largely based on the known properties of structurally related macrolide antibiotics, such as erythromycin and clarithromycin. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 10-Deoxymethymycin in my cell culture medium at 37°C?
Q2: How does the pH of the culture medium affect the stability of 10-Deoxymethymycin?
A2: Macrolide antibiotics are generally more stable in neutral to slightly alkaline conditions. In acidic environments, such as a culture medium where pH drops due to cellular metabolism, the degradation of macrolides can be accelerated. For example, erythromycin is known to be unstable at low pH.[1]
Q3: What are the potential degradation products of 10-Deoxymethymycin?
A3: The precise degradation pathway of 10-Deoxymethymycin in culture media has not been extensively documented. However, based on related macrolides, degradation is likely to involve hydrolysis of the macrolactone ring or modifications to the sugar moieties.
Q4: Can I pre-mix 10-Deoxymethymycin into my culture medium and store it?
A4: It is not recommended to store culture medium containing 10-Deoxymethymycin for extended periods. The stability of the compound in a complex solution like culture medium is not well-characterized. For optimal results, add freshly prepared 10-Deoxymethymycin solution to the culture medium immediately before use.
Q5: How can I determine the stability of 10-Deoxymethymycin in my specific experimental setup?
A5: You can assess the stability of 10-Deoxymethymycin by incubating it in your cell-free culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points, you can collect samples and quantify the remaining concentration of the active compound using an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent or weaker than expected biological activity.
Degradation of 10-Deoxymethymycin in the culture medium over the course of the experiment.
1. Prepare a fresh stock solution of 10-Deoxymethymycin for each experiment. 2. For longer-term experiments, consider replenishing the medium with fresh compound every 24-48 hours. 3. Perform a stability study to determine the half-life of 10-Deoxymethymycin in your specific culture medium and conditions.
High variability between replicate experiments.
Inconsistent storage of stock solutions or variable degradation rates due to fluctuations in incubator conditions (e.g., CO2 levels affecting medium pH).
1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Ensure consistent incubator performance and monitor the pH of your culture medium. 3. Use an internal standard in your experiments to normalize for variations in compound concentration.
Unexpected cytotoxicity or off-target effects.
Formation of unknown degradation products with different biological activities.
1. Minimize the incubation time of 10-Deoxymethymycin with cells where possible. 2. Characterize the degradation products using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) if significant degradation is suspected.
Stability of Macrolide Antibiotics in Solution (Analog Data)
Disclaimer: The following data is for macrolide antibiotics structurally related to 10-Deoxymethymycin and should be used as a general reference only. The stability of 10-Deoxymethymycin may differ.
Protocol 1: Determination of 10-Deoxymethymycin Stability in Culture Medium using HPLC
Objective: To quantify the concentration of 10-Deoxymethymycin in a specific cell culture medium over time to determine its stability under experimental conditions.
Materials:
10-Deoxymethymycin
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
Incubator (37°C, 5% CO2)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Appropriate HPLC column (e.g., C18)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid or other suitable mobile phase modifier
Methodology:
Preparation of 10-Deoxymethymycin Solution: Prepare a stock solution of 10-Deoxymethymycin in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
Incubation:
Spike the cell-free culture medium with the 10-Deoxymethymycin stock solution to the desired final concentration.
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
Sampling:
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
Immediately store the samples at -80°C to halt any further degradation.
Sample Preparation for HPLC:
Thaw the samples.
Perform a protein precipitation step by adding a solvent like acetonitrile (e.g., 3 parts acetonitrile to 1 part sample).
Vortex and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to an HPLC vial.
HPLC Analysis:
Inject the prepared samples onto the HPLC system.
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate 10-Deoxymethymycin from other medium components.
Quantify the peak area corresponding to 10-Deoxymethymycin.
Data Analysis:
Generate a standard curve using known concentrations of 10-Deoxymethymycin.
Calculate the concentration of 10-Deoxymethymycin in each sample at each time point.
Plot the concentration versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for determining the stability of 10-Deoxymethymycin in culture media.
Caption: Potential degradation pathway of 10-Deoxymethymycin in culture media.
troubleshooting low yield in 10-Deoxymethymycin purification
Welcome to the technical support center for the purification of 10-Deoxymethymycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the purification of 10-Deoxymethymycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this macrolide antibiotic.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of 10-Deoxymethymycin, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a significantly low yield of 10-Deoxymethymycin after purification. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in natural product purification. Several factors along the purification workflow could be contributing to this problem. Here is a systematic guide to troubleshooting low yield:
Extraction Efficiency:
Incomplete Extraction: The initial extraction from the fermentation broth or crude sample may be inefficient. Ensure the pH of the solvent is optimized for 10-Deoxymethymycin, which, as a macrolide with a basic dimethylamino group, is typically extracted at a slightly basic pH (around 8-9) to ensure it is in its neutral, more organic-soluble form.
Improper Solvent Choice: Ethyl acetate is a commonly used solvent for macrolide extraction. Ensure you are using a solvent of appropriate polarity and that the volume is sufficient to fully extract the compound. Multiple extractions will improve recovery.
Compound Degradation:
pH Instability: Macrolides can be unstable under acidic conditions.[1][2] The lactone ring is susceptible to hydrolysis. Avoid prolonged exposure to acidic pH during extraction and purification. It is advisable to work with buffered solutions in the neutral to slightly basic range (pH 7-9).[3]
Temperature Instability: Elevated temperatures can lead to degradation.[3] During purification steps like solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., 30-40°C).
Chromatographic Issues:
Poor Binding to Stationary Phase: In reverse-phase chromatography (e.g., C18), if the polarity of your loading solvent is too high (too much organic solvent), the compound may not bind effectively to the column, leading to premature elution and loss in the flow-through. Dissolve your sample in a solvent with a lower organic content than your initial mobile phase.
Irreversible Binding: In normal-phase chromatography (silica gel), highly polar compounds can bind irreversibly. While 10-Deoxymethymycin is not extremely polar, strong interactions can occur. Ensure your mobile phase has sufficient polarity to elute the compound. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (to mask active silanol groups) can improve recovery.
Co-elution with Impurities: If 10-Deoxymethymycin co-elutes with closely related impurities, fractions containing your target compound might be discarded to maintain purity, thus lowering the overall yield. Optimize your chromatographic method for better resolution.
Q2: My 10-Deoxymethymycin appears to be degrading during purification. How can I minimize this?
A2: Degradation is a critical factor affecting yield and purity. To minimize degradation:
pH Control: Maintain a pH between 7 and 9 throughout the extraction and purification process.[3] Use buffered aqueous solutions for liquid-liquid extractions and in your mobile phase for chromatography if possible.
Temperature Management: Keep all purification steps at room temperature or below. Avoid heating solutions containing 10-Deoxymethymycin for extended periods.[3]
Minimize Time: Plan your purification workflow to be as efficient as possible to reduce the time the compound is in solution or on a chromatography column.
Light Sensitivity: While not explicitly documented for 10-Deoxymethymycin, some complex organic molecules are light-sensitive. It is good practice to protect your samples from direct light by using amber vials or covering flasks with aluminum foil.
Q3: I am having trouble achieving good separation of 10-Deoxymethymycin from other related macrolides. What chromatographic strategies can I employ?
A3: Achieving high purity requires optimized chromatography. Consider the following:
Column Choice:
Reverse-Phase (C18): This is a robust choice for macrolide purification. Use a high-quality, end-capped C18 column to minimize tailing. A wide-pore C18 column can also be beneficial.
Normal-Phase (Silica Gel): Silica gel chromatography can provide different selectivity compared to reverse-phase. It is often used as an initial purification step.[4][5]
Mobile Phase Optimization:
Reverse-Phase: A gradient of acetonitrile or methanol in water is typically used. Optimize the gradient slope to improve the resolution between your target compound and impurities. The addition of a buffer (e.g., ammonium acetate or phosphate buffer at a neutral pH) can improve peak shape and reproducibility.
Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is common. A shallow gradient of the polar solvent can enhance separation.
Method Development:
Thin-Layer Chromatography (TLC): Use TLC with different solvent systems to quickly screen for the best separation conditions before moving to column chromatography.[5]
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, HPLC is essential. Methodical optimization of the mobile phase composition, gradient, flow rate, and column temperature will be necessary.
Data on Macrolide Purification Yields
The following table summarizes illustrative quantitative data on the recovery of macrolide antibiotics using different purification techniques. This data is representative and aims to provide a baseline for comparison. Actual yields for 10-Deoxymethymycin may vary depending on the specific experimental conditions.
Representative Protocol for the Purification of 10-Deoxymethymycin
This protocol is a generalized procedure based on common methods for purifying 12-membered macrolides. Optimization will be required for specific sample types and purity requirements.
1. Extraction:
Adjust the pH of the aqueous fermentation broth or sample solution to 9.0 using 1M NaOH.
Extract the aqueous solution three times with an equal volume of ethyl acetate.
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 30°C.
2. Silica Gel Chromatography (Optional Initial Cleanup):
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
Load the sample onto the column.
Elute the column with a stepwise or linear gradient of ethyl acetate in hexane.
Collect fractions and analyze by TLC or HPLC to identify those containing 10-Deoxymethymycin.
Pool the relevant fractions and evaporate the solvent.
3. Reverse-Phase HPLC Purification:
Column: C18 semi-preparative or preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% (v/v) ammonium hydroxide (to maintain a basic pH).
Mobile Phase B: Acetonitrile with 0.1% (v/v) ammonium hydroxide.
Gradient: Start with a low percentage of B (e.g., 20%) and increase linearly to a higher percentage (e.g., 80%) over 30-40 minutes.
Flow Rate: Adjust based on column dimensions (e.g., 4 mL/min for a 10 mm ID column).
Detection: UV at approximately 210-230 nm.
Injection: Dissolve the partially purified sample from the previous step in the initial mobile phase composition and inject onto the column.
Collect fractions corresponding to the 10-Deoxymethymycin peak.
Confirm the purity of the fractions by analytical HPLC.
Pool the pure fractions and remove the solvent under reduced pressure. Lyophilize to obtain the final product.
Visualizations
Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low purification yields.
Caption: Troubleshooting workflow for low yield in 10-Deoxymethymycin purification.
General Purification Workflow
This diagram outlines a typical experimental workflow for the purification of 10-Deoxymethymycin.
Caption: General experimental workflow for 10-Deoxymethymycin purification.
Technical Support Center: Overcoming Poor Diffusion of 10-Deoxymethymycin in Agar Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor diffusi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor diffusion of 10-Deoxymethymycin (DMM) in agar-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 10-Deoxymethymycin (DMM) and why is it difficult to use in agar assays?
A1: 10-Deoxymethymycin is a macrolide antibiotic that shows activity primarily against Gram-positive bacteria.[1][2] Like many macrolides, DMM is a hydrophobic molecule, meaning it has low solubility in water-based media such as agar.[3][4] This poor solubility impedes its ability to diffuse effectively from the application point (e.g., a disk or well) into the agar, which can lead to smaller than expected or non-existent zones of inhibition, even if the compound is active against the test organism.
Q2: My agar diffusion assay with DMM shows no zone of inhibition. Does this mean my compound is inactive?
A2: Not necessarily. The absence of a zone of inhibition could be due to the poor diffusion of DMM in the agar rather than a lack of antimicrobial activity. It is crucial to differentiate between true inactivity and experimental artifacts caused by low solubility. We recommend performing control experiments and considering alternative assay methods to confirm the activity.
Q3: What are the key factors that can affect the diffusion of hydrophobic compounds like DMM in agar?
A3: Several factors can influence the diffusion of hydrophobic compounds in agar, including:
Solubility of the compound: The primary limiting factor.
Agar concentration: Higher concentrations of agar can create a denser matrix, further impeding diffusion.
Choice of solvent/co-solvent: The solvent used to dissolve the compound can significantly impact its diffusion.
Interaction with agar components: The compound may interact with components of the agar medium, reducing its free diffusion.[3][4]
Q4: Are there alternative assays to agar diffusion for testing the antimicrobial activity of DMM?
A4: Yes, for compounds with poor diffusion, broth-based methods are often more reliable. The most common alternative is the broth microdilution assay , which determines the Minimum Inhibitory Concentration (MIC) in a liquid medium and is not dependent on diffusion through agar.[5][6]
Troubleshooting Guides
Problem 1: No Zone of Inhibition or a Very Small Zone of Inhibition is Observed
This is a common issue when working with hydrophobic compounds like DMM. The following troubleshooting steps can help improve the diffusion of DMM in your agar assay.
Solution 1.1: Use of a Co-solvent
The most effective way to improve the diffusion of a hydrophobic compound is to first dissolve it in a suitable organic solvent and then dilute it in your assay medium. Dimethyl sulfoxide (DMSO) is a common choice.
Experimental Protocol: Agar Well Diffusion Assay with a Co-solvent
Prepare a Concentrated Stock Solution of DMM:
Dissolve DMM in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure DMM is fully dissolved.
Prepare Working Solutions:
Create serial dilutions of your DMM stock solution in a sterile, inert solvent (e.g., sterile distilled water or PBS) to achieve the desired final concentrations for your assay. It is critical to ensure the final concentration of DMSO in the solution applied to the agar well is low enough to not affect bacterial growth.
Determine the Maximum Tolerable Co-solvent Concentration:
Before performing the assay with DMM, it is essential to determine the highest concentration of your co-solvent (e.g., DMSO) that does not inhibit the growth of your test organism. This is typically done by performing an agar well diffusion assay with various concentrations of the co-solvent alone.
Generally, the final concentration of DMSO should be kept at ≤1-2% (v/v) to avoid antibacterial effects.[7][8]
Perform the Agar Well Diffusion Assay:
Prepare your agar plates seeded with the test microorganism as per standard protocols.
Aseptically punch wells into the agar.
Add a fixed volume (e.g., 50-100 µL) of your DMM working solutions to the wells.
Include a negative control well containing the same final concentration of the co-solvent used in your DMM working solutions to ensure it does not produce a zone of inhibition.
Include a positive control with a known antibiotic that is effective against your test organism.
Incubate the plates under appropriate conditions.
Analyze the Results:
Measure the diameter of the zones of inhibition. A clear zone around the DMM well (and no significant zone around the negative control well) indicates that the improved diffusion has allowed for the detection of its antimicrobial activity.
Quantitative Data: Maximum Tolerable DMSO Concentrations for Common Bacteria
Note: It is always recommended to empirically determine the maximum tolerable co-solvent concentration for your specific bacterial strain and experimental conditions.
Solution 1.2: Incorporate a Surfactant
The addition of a non-ionic surfactant, such as Tween 80, to the agar medium can help to increase the solubility of hydrophobic compounds.
Experimental Protocol: Agar Diffusion with Surfactant-Supplemented Media
Prepare Surfactant-Supplemented Agar:
Prepare your agar medium (e.g., Mueller-Hinton Agar) according to the manufacturer's instructions.
Before autoclaving, add Tween 80 to a final concentration of 0.1% to 1% (v/v).
Autoclave the medium and pour the plates.
Perform the Agar Diffusion Assay:
Proceed with your standard agar disk or well diffusion protocol using the surfactant-supplemented plates.
Important Control: Run a parallel experiment on agar plates without the surfactant to assess the degree of improvement. Also, be aware that surfactants can sometimes reduce the efficacy of certain hydrophobic antimicrobials.[9][10]
Problem 2: Inconsistent or Irreproducible Results in Agar Diffusion Assays
Even with the use of co-solvents, you may face issues with reproducibility. In such cases, switching to a broth-based method is the most robust solution.
Solution 2.1: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) and is not dependent on the diffusion of the compound through agar.
Experimental Protocol: Broth Microdilution for DMM
Prepare DMM Stock and Working Solutions:
Prepare a concentrated stock of DMM in 100% DMSO.
Prepare a 2x working solution of DMM by diluting the stock in the appropriate broth medium (e.g., Mueller-Hinton Broth). Ensure the DMSO concentration in this 2x solution is at a level that, when diluted further, will not inhibit bacterial growth in the final assay (typically aiming for a final concentration of ≤1%).
Prepare the 96-Well Plate:
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
Add 200 µL of your 2x DMM working solution to the first column.
Perform Serial Dilutions:
Transfer 100 µL from the first column to the second, mix well, and continue this two-fold serial dilution across the plate, typically to column 10.
Discard the final 100 µL from column 10.
Column 11 should serve as a growth control (broth and inoculum only).
Column 12 should serve as a sterility control (broth only).
Inoculate the Plate:
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Add 100 µL of the standardized inoculum to all wells except the sterility control.
Incubate and Read Results:
Incubate the plate at the appropriate temperature and duration for your test organism (e.g., 37°C for 18-24 hours).
The MIC is the lowest concentration of DMM that completely inhibits visible growth of the organism.[6][11]
Visualizations
Caption: Troubleshooting workflow for poor DMM diffusion.
Caption: Workflow for modified agar diffusion assay.
preventing contamination in Streptomyces venezuelae cultures for production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptomyces venezuelae. This resource provides detailed troubleshooting guides and frequently asked qu...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptomyces venezuelae. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and manage contamination in your cultures to ensure robust growth and optimal secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in Streptomyces venezuelae cultures?
A1: The most frequent contaminants are fast-growing bacteria and fungi. Due to their significantly shorter doubling times, bacteria like Bacillus species and E. coli can quickly overtake a culture.[1] Fungal contaminants, such as various molds and yeasts, are also common and can be introduced from the air or improperly sterilized equipment.[2]
Q2: What are the initial signs of contamination?
A2: In liquid cultures, early signs of bacterial contamination include a sudden increase in turbidity, a "milky" appearance instead of the typical clear broth with mycelial pellets, or a foul odor.[3][4] On solid agar, contaminating bacterial colonies often appear slimy, circular, and grow much faster than Streptomyces colonies. Fungal contamination on agar typically presents as fuzzy, filamentous growth (mold) or as distinct, creamy colonies (yeast).
Q3: How does contamination affect antibiotic production?
A3: Contamination can severely impact antibiotic production by competing for essential nutrients, altering the pH of the culture medium, or producing inhibitory substances.[1] The stress induced by contaminants can sometimes trigger secondary metabolite production, but more often, the rapid growth of the contaminant depletes resources needed by S. venezuelae for its own complex metabolic processes, leading to reduced or completely inhibited yields.[5][6]
Q4: Can I add antibiotics to my media to prevent contamination?
A4: Yes, selective agents are highly recommended, especially during the initial isolation and purification stages. A combination of antibacterial and antifungal agents can be used. For example, nalidixic acid can be used to inhibit bacteria, while nystatin or cycloheximide can be used to prevent fungal growth.[2][7][8][9] It is crucial to ensure these agents do not inhibit your S. venezuelae strain at the concentrations used.
Q5: My liquid culture always forms clumps. Is this normal?
A5: Yes, Streptomyces species are filamentous bacteria and naturally form mycelial clumps in liquid culture.[10] This can lead to inconsistent growth and difficulty in quantification. For S. venezuelae, which grows more consistently in liquid than many other species, it is still recommended to use sterile springs or glass beads in the flask to help break up the mycelium and promote more uniform, dispersed growth.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during cultivation.
Problem 1: Rapid, Uncontrolled Growth and Turbidity in Liquid Culture
Possible Cause
Verification
Solution
Bacterial Contamination (e.g., Bacillus, E. coli)
Perform a Gram stain and microscopic examination. Contaminants will appear as single cells (cocci or rods), unlike the filamentous hyphae of Streptomyces.
1. Discard the contaminated culture immediately to prevent cross-contamination.[11]2. Review Aseptic Technique : Ensure all procedures are performed in a laminar flow hood or biosafety cabinet.[11]3. Verify Sterilization : Check autoclave logs and use a biological indicator (e.g., Bacillus stearothermophilus spore strips) to confirm proper sterilization of media and equipment.[3]4. Purify Stock : If the contamination source is the inoculum, re-streak your stock onto a fresh agar plate to obtain a pure, single colony.[10]
Improper Media Formulation
Review the media recipe and preparation steps. Ensure all components were added correctly and the final pH is within the optimal range (typically 7.0 ± 0.2).[12]
Prepare fresh media, carefully checking all measurements, component quality, and final pH before sterilization.
Problem 2: Fuzzy or Slimy Colonies on Agar Plates
Possible Cause
Verification
Solution
Fungal Contamination
Observe the morphology under a microscope. Fungal contaminants will show characteristic hyphae and spores (molds) or budding cells (yeasts).
1. Isolate Streptomyces : If possible, carefully transfer a non-contaminated section of a Streptomyces colony to a new plate containing an antifungal agent like Nystatin or Cycloheximide.[2][9]2. Improve Air Quality : Sanitize the incubator and work area. Minimize the time plates are open to the air.3. Check Inoculum : Prepare a fresh spore stock from a clean, verified culture.
Bacterial Contamination (Spreader)
Bacterial colonies will appear wet or mucoid and lack the characteristic earthy smell and chalky/velvety texture of mature Streptomyces.
1. Re-streak for Isolation : Perform a four-quadrant streak on a new plate to isolate single Streptomyces colonies away from the contaminant.2. Use Selective Media : Incorporate antibacterial agents like nalidixic acid into the agar to inhibit bacterial growth during re-isolation.[8]
Data Presentation: Growth Parameters & Contamination Control
Table 1: Optimal Growth Conditions for S. venezuelae
Parameter
Recommended Value
Notes
Temperature
30°C
Most Streptomyces species grow well at this temperature.[10] Some studies show optimal antibiotic production can occur at 35°C.[13][14]
This protocol is essential for long-term storage and provides a consistent, pure inoculum.
Culture Growth : Inoculate a suitable agar medium (e.g., MYM) with S. venezuelae and incubate at 30°C until a confluent lawn of spores is visible (typically 4-7 days).[16]
Spore Harvest : Working in a laminar flow hood, add 5 mL of sterile 20% glycerol to the plate.[17]
Spore Suspension : Gently scrape the surface of the lawn with a sterile loop or spreader to suspend the spores in the glycerol solution.
Filtration : Draw the spore suspension into a sterile syringe plugged with sterile cotton wool. Filter the suspension through the cotton into a sterile universal tube. This step removes mycelial fragments.[10]
Centrifugation : Pellet the spores by centrifuging at 4,000 x g for 10 minutes.
Final Preparation : Carefully aspirate the supernatant. Resuspend the spore pellet in 1-2 mL of fresh, sterile 40% glycerol.
Storage : Aliquot the suspension into cryovials and store at -20°C (short-term) or -80°C (long-term).[1][10]
Protocol 2: Aseptic Inoculation of Liquid Culture
Preparation : Prepare sterile baffled flasks containing the appropriate liquid medium (e.g., TSB, MYM). The flasks should be closed with a sterile cotton bung to allow for air exchange.[1]
Workspace : Perform all steps in a biological safety cabinet or next to a Bunsen burner flame.
Inoculation from Plate : Using a sterile toothpick or inoculation loop, scrape a small amount of spores and mycelia from a mature agar plate culture.[1]
Transfer : Remove the cotton bung from the flask, pass the mouth of the flask through a flame, and dip the toothpick/loop into the liquid medium. Swirl it against the side of the flask to dislodge the inoculum.[1]
Inoculation from Glycerol Stock : Thaw a spore stock vial. Using a sterile pipette, transfer 100 µL of the spore suspension into the liquid medium.[1]
Incubation : Flame the mouth of the flask again, replace the bung, and place the flask in a shaking incubator set to 30°C and 200-250 RPM.[10]
Visualizations
Troubleshooting Workflow for Culture Contamination
Caption: A logical workflow for diagnosing and addressing potential contamination events.
Aseptic Inoculation Workflow
Caption: Step-by-step workflow for maintaining sterility during culture inoculation.
Technical Support Center: Improving the Efficiency of 10-Deoxymethynolide Total Synthesis
Welcome to the technical support center for the total synthesis of 10-deoxymethynolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the total synthesis of 10-deoxymethynolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic routes. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic strategies, with a focus on a convergent approach involving key transformations such as the asymmetric aldol reaction, Yamaguchi esterification, and ring-closing metathesis (RCM).
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient strategy for the total synthesis of 10-deoxymethynolide?
A1: A widely adopted and efficient strategy involves a convergent synthesis wherein the molecule is retrosynthetically disconnected into three key fragments. These fragments are then assembled using highly stereoselective and reliable reactions. The key steps typically include an asymmetric aldol reaction to set crucial stereocenters, a Yamaguchi esterification to couple the fragments, and a ring-closing metathesis (RCM) to form the 12-membered macrolactone core.[1][2][3][4][5][6][7] This approach is favored for its flexibility and ability to build complexity rapidly.
Q2: What are the main challenges in the total synthesis of 10-deoxymethynolide?
A2: The primary challenge in the total synthesis of 10-deoxymethynolide, like many complex polyketides, is achieving a high overall yield over a multi-step sequence.[3][7] Specific difficulties can arise in:
Stereocontrol: Establishing the correct stereochemistry of the multiple chiral centers.
Macrolactonization: Efficiently closing the 12-membered ring, which can be entropically disfavored.
Protecting Group Manipulations: The need for a robust protecting group strategy to mask reactive functional groups, which can add steps and reduce overall yield.
Reaction Optimization: Each of the key reactions requires careful optimization to maximize yield and minimize side products.
Q3: Which catalyst is recommended for the ring-closing metathesis (RCM) step?
A3: The second-generation Grubbs catalyst is highly effective for the RCM step in the synthesis of 10-deoxymethynolide and other 12-membered macrolides.[4][5] It offers excellent functional group tolerance and generally provides good yields for the macrocyclization. For particularly challenging RCM reactions, Hoveyda-Grubbs catalysts may also be considered due to their high stability and activity.[8][9]
Troubleshooting Guides
Asymmetric Aldol Reaction
Issue: Low diastereoselectivity in the aldol coupling of the key fragments.
Diagram: Logic for Troubleshooting Low Diastereoselectivity in Aldol Reaction
Caption: A logical workflow for addressing poor stereocontrol in the aldol reaction.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Expected Outcome
Impure Reagents: Aldehyde, ketone, or base may contain impurities that interfere with the reaction.
- Purify starting materials immediately before use (e.g., distillation of aldehyde).- Ensure the base (e.g., LDA, NaHMDS) is freshly prepared or properly stored.
Improved diastereomeric ratio (dr) and reaction consistency.
Incorrect Reaction Temperature: Temperature can significantly influence the stereochemical outcome of aldol reactions.
- Perform the reaction at a lower temperature (e.g., -78 °C to -100 °C) to enhance kinetic control.- Ensure accurate temperature monitoring throughout the reaction.
Increased formation of the desired diastereomer.
Suboptimal Chiral Auxiliary or Catalyst: The choice of chiral auxiliary or catalyst is critical for achieving high stereoselectivity.
- For substrate-controlled reactions, ensure the inherent facial bias of the starting materials is being properly exploited.- For reagent-controlled reactions, consider screening different chiral boronating agents or catalysts.
Identification of a more selective system for the desired transformation.
Product Epimerization: The aldol product may be susceptible to epimerization under the reaction or workup conditions.
- Use a milder workup procedure (e.g., quenching with a buffered solution).- Analyze the crude reaction mixture to determine the initial dr before purification.
Preservation of the initial high diastereoselectivity.
Experimental Protocol: Paterson Aldol Reaction for Polyketide Fragments
This protocol is a general guideline and may require optimization for specific substrates.
Enolate Formation: To a solution of the ethyl ketone (1.0 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C is added (+)-B-chlorodiisopinocampheylborane (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 2 hours.
Aldol Addition: The reaction mixture is cooled back down to -78 °C, and a solution of the aldehyde (1.2 equiv) in diethyl ether is added dropwise. The reaction is stirred at -78 °C for 3 hours.
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Yamaguchi Esterification and Macrolactonization
Issue: Low yield of the desired 12-membered macrolactone.
Diagram: Experimental Workflow for Yamaguchi Macrolactonization
Caption: A streamlined workflow for performing the Yamaguchi macrolactonization.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Expected Outcome
Intermolecular Esterification: Dimerization or oligomerization of the seco-acid is a common side reaction.
- Employ high-dilution conditions (typically <0.01 M) for the addition of the mixed anhydride to the DMAP solution.- Use a syringe pump for slow and controlled addition of the mixed anhydride.
Increased yield of the desired monomeric macrolactone.
Decomposition of the Mixed Anhydride: The mixed anhydride can be unstable, especially at elevated temperatures.
- Ensure the formation of the mixed anhydride is complete before proceeding to the macrolactonization step.- Avoid unnecessarily high temperatures during the reaction.[10]
Minimized side product formation and improved yield.
Impure Seco-Acid: Impurities in the seco-acid can interfere with the reaction.
- Purify the seco-acid thoroughly before attempting the macrolactonization.
A cleaner reaction profile and higher yield of the desired product.
Suboptimal Reaction Time or Temperature: The reaction may not go to completion or side reactions may occur with incorrect parameters.
- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Screen different temperatures to find the balance between reaction rate and side product formation.[10]
Maximized conversion to the macrolactone.
Experimental Protocol: Yamaguchi Macrolactonization of the Seco-Acid
Mixed Anhydride Formation: To a solution of the seco-acid (1.0 equiv) in anhydrous THF (0.05 M) at room temperature is added triethylamine (3.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred for 2 hours.
Macrolactonization: The resulting mixture is filtered and the filtrate is added dropwise via syringe pump over 6 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (7.0 equiv) in anhydrous toluene (0.005 M) at 80 °C.
Workup: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 80 °C. The solvent is then removed under reduced pressure.
Purification: The residue is purified by flash column chromatography on silica gel to afford the 10-deoxymethynolide.
Ring-Closing Metathesis (RCM)
Issue: Low yield or formation of side products during the RCM reaction.
Diagram: Troubleshooting Logic for Ring-Closing Metathesis
Caption: A decision tree for optimizing the ring-closing metathesis reaction.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Expected Outcome
Catalyst Deactivation: Impurities in the substrate or solvent can deactivate the Grubbs catalyst.
- Ensure the diene precursor is highly pure.- Use freshly distilled and degassed solvents.- Consider using a catalyst scavenger to remove impurities before adding the RCM catalyst.
Improved catalyst lifetime and higher conversion to the desired product.
Suboptimal Catalyst Choice or Loading: The efficiency of RCM is highly dependent on the catalyst.
- Screen different generations of Grubbs or Hoveyda-Grubbs catalysts.[8][9]- Optimize the catalyst loading; higher loadings do not always lead to better yields and can promote side reactions.[11]
Identification of the most efficient catalyst and optimal loading for the specific substrate.
Dimerization/Oligomerization: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM.
- Perform the reaction under high dilution conditions (0.001-0.01 M).
Favoring the formation of the monomeric cyclic product.
Olefin Isomerization: The catalyst can sometimes promote isomerization of the newly formed double bond.
- Use additives such as 1,4-benzoquinone or phenol to suppress isomerization.[11]- Minimize reaction time to reduce the extent of isomerization.
Preservation of the desired double bond geometry in the final product.
Experimental Protocol: Ring-Closing Metathesis of the Diene Precursor
Reaction Setup: A solution of the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (0.005 M) is prepared in a flame-dried flask under an argon atmosphere.
Catalyst Addition: To this solution is added the second-generation Grubbs catalyst (5-10 mol%).
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
Workup: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.
Quantitative Data Summary
The following tables summarize typical yields for key steps in the total synthesis of 10-deoxymethynolide, based on reported literature. These values can serve as a benchmark for optimizing your own synthetic sequence.
Table 1: Asymmetric Aldol Reaction Yields
Reactants
Chiral Auxiliary/Catalyst
Diastereomeric Ratio (dr)
Yield (%)
Reference
Fragment A + Fragment B
(+)-B-chlorodiisopinocampheylborane
>95:5
85-90
(Typical for Paterson Aldol)
Table 2: Yamaguchi Esterification and Macrolactonization Yields
Substrate
Reaction Conditions
Yield (%)
Reference
Seco-acid of 10-deoxymethynolide
2,4,6-Trichlorobenzoyl chloride, DMAP, high dilution
By utilizing these troubleshooting guides, experimental protocols, and comparative data, researchers can more effectively address challenges encountered during the total synthesis of 10-deoxymethynolide, leading to improved efficiency and higher overall yields.
Technical Support Center: Chemical Modification of 10-Deoxymethymycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of 10-Deoxymethymyc...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of 10-Deoxymethymycin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of 10-Deoxymethymycin, with a focus on glycosylation reactions, a common modification strategy for this class of molecules.
Issue 1: Low or No Yield of Glycosylated Product
Potential Cause
Troubleshooting Step
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.
Ensure all solvents and reagents are anhydrous. Use freshly opened catalyst or store it under an inert atmosphere. Consider using a glovebox for reaction setup.
Poor Quality Glycosyl Donor: The glycosyl donor (e.g., a glycal) may have decomposed during storage or preparation.
Verify the purity of the glycosyl donor by NMR or TLC before use. Prepare the donor fresh if possible.
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient catalysis or too high, leading to decomposition.
Optimize the reaction temperature. For palladium-catalyzed glycosylations, reactions are often run at room temperature, but gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates.
Incorrect Stoichiometry: The ratio of glycosyl donor to acceptor is critical.
Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used. Titrate the amount of donor to find the optimal ratio for your specific substrates.
Inappropriate Ligand: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction outcome.
If using a palladium(0) source, ensure the appropriate ligand (e.g., PPh₃, dppf) is used. For palladium(II) catalysts, a ligand may not be necessary. Experiment with different ligands to find the most effective one for your transformation.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause
Troubleshooting Step
Multiple Reactive Hydroxyl Groups: 10-Deoxymethymycin has multiple hydroxyl groups with similar reactivity.
Employ protecting group strategies to selectively block all but the desired hydroxyl group for modification. Silyl ethers (e.g., TBS, TIPS) are commonly used for hydroxyl protection and can be selectively removed.
Non-selective Reaction Conditions: The reaction conditions may not be mild enough to favor reaction at a single site.
Screen different solvents and bases. For example, using a bulky base might favor reaction at a less sterically hindered hydroxyl group. Lowering the reaction temperature can also improve selectivity.
Issue 3: Difficulty in Product Purification
Potential Cause
Troubleshooting Step
Similar Polarity of Product and Starting Material: The modified and unmodified 10-Deoxymethymycin may have very similar polarities, making separation by standard silica gel chromatography challenging.
Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. This technique separates compounds based on hydrophobicity and is often effective for polar molecules like macrolides.
Presence of Stubborn Impurities: Reagents or byproducts from the reaction may be difficult to remove.
If using a palladium catalyst, residual palladium can often be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA.
Product Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the decomposition of acid-sensitive products.
Neutralize the silica gel by pre-treating it with a solution of triethylamine in the solvent system you plan to use for chromatography. Alternatively, use a different stationary phase such as alumina.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical modification of 10-Deoxymethymycin?
A1: The primary challenges stem from the complex, multifunctional nature of the 10-Deoxymethymycin scaffold. Key difficulties include:
Regioselectivity: The presence of multiple hydroxyl groups with similar reactivity makes it difficult to modify a single, specific position without the use of protecting groups.
Stereocontrol: The creation of new stereocenters during modification requires careful selection of reagents and conditions to achieve the desired stereoisomer.
Stability: The macrolide lactone ring can be susceptible to hydrolysis under acidic or basic conditions.
Purification: The high polarity and similar chromatographic behavior of the starting material and products can make purification challenging, often requiring techniques like RP-HPLC.
Q2: What protecting groups are suitable for the hydroxyl groups of 10-Deoxymethymycin?
A2: The choice of protecting group depends on the planned reaction conditions. Commonly used protecting groups for hydroxyls in complex molecules include:
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be selectively removed with fluoride reagents (e.g., TBAF). They are stable to a wide range of reaction conditions.
Benzyl ethers (Bn): Stable to both acidic and basic conditions, they are typically removed by hydrogenolysis.
Acyl groups (e.g., Acetyl, Benzoyl): While they can be used, they are more labile and may not be suitable for multi-step syntheses.
Q3: How can I selectively modify the C-4' hydroxyl group of the desosamine sugar?
A3: Selective modification of the C-4' hydroxyl group typically requires a protection-deprotection strategy. For instance, the more reactive hydroxyls on the aglycone could be selectively protected, leaving the C-4' hydroxyl available for modification. Alternatively, enzymatic or chemo-selective methods could be explored, although these are less commonly reported for 10-Deoxymethymycin.
Q4: What are some common side reactions to be aware of?
A4: During chemical modifications, be mindful of:
Epimerization: The stereocenters, particularly those adjacent to carbonyl groups, can be susceptible to epimerization under basic conditions.
Lactone Ring Opening: Strong acidic or basic conditions can lead to the hydrolysis of the macrolide's lactone ring.
Rearrangements: Under certain conditions, rearrangements of the macrolide scaffold can occur.
Oxidation/Reduction: Unintended oxidation or reduction of functional groups can occur if incompatible reagents are used.
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts for 10-Deoxymethynolide (Aglycone of 10-Deoxymethymycin) in CDCl3
Position
13C Chemical Shift (ppm)
1H Chemical Shift (ppm)
1
170.1
-
2
40.8
2.65 (m)
3
78.4
3.60 (d, J=9.5 Hz)
4
35.1
1.85 (m)
5
78.1
3.15 (dd, J=9.5, 2.5 Hz)
6
45.2
1.65 (m)
7
31.5
2.40 (m)
8
205.2
-
9
126.9
6.10 (d, J=15.5 Hz)
10
145.8
6.80 (dd, J=15.5, 8.5 Hz)
11
40.3
2.50 (m)
12
80.1
4.80 (d, J=2.0 Hz)
2-Me
14.1
1.25 (d, J=7.0 Hz)
4-Me
21.2
0.95 (d, J=7.0 Hz)
6-Me
10.5
1.10 (d, J=7.0 Hz)
8-Me
18.2
1.90 (s)
10-Me
12.3
0.90 (d, J=7.0 Hz)
12-Et
10.1, 30.2
0.85 (t, J=7.5 Hz), 1.55 (m)
Note: Data is for the aglycone, 10-deoxymethynolide. The presence of the desosamine sugar in 10-Deoxymethymycin will cause slight variations in these chemical shifts.
Table 2: Representative Yields for the Glycosylation of 10-Deoxymethynolide Derivatives
Glycosyl Donor
Acceptor
Product
Yield (%)
α-L-Boc-pyranone
8,9-dihydro-10-deoxymethynolide
α-L-glycoside
86
β-D-pyranone
8,9-dihydro-10-deoxymethynolide
β-D-glycoside
90
Experimental Protocols
Key Experiment: Palladium-Catalyzed Glycosylation of a 10-Deoxymethynolide Derivative
This protocol is adapted from the work of O'Doherty and coworkers and describes the glycosylation of an 8,9-dihydro-10-deoxymethynolide with a pyranone donor.
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 8,9-dihydro-10-deoxymethynolide (1.0 equiv).
Dissolve the acceptor in anhydrous DCM.
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.05 equiv) and PPh₃ (0.2 equiv) in anhydrous DCM. Stir for 15 minutes at room temperature until the solution turns a clear orange/yellow.
Add the catalyst solution to the acceptor solution via cannula.
Add the glycosyl donor (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
For highly pure material, further purification by reverse-phase HPLC may be necessary.
Mandatory Visualization
Troubleshooting
Technical Support Center: Interpreting Unexpected Spectroscopic Data of 10-Deoxymethymycin
Welcome to the technical support center for 10-deoxymethymycin. This resource is designed for researchers, scientists, and drug development professionals to assist in the interpretation of unexpected spectroscopic data....
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for 10-deoxymethymycin. This resource is designed for researchers, scientists, and drug development professionals to assist in the interpretation of unexpected spectroscopic data. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Q1: My ¹H NMR spectrum of 10-deoxymethymycin shows unexpected peaks. What could be the cause?
A1: Unexpected signals in an ¹H NMR spectrum can arise from several sources, including residual solvents, impurities from synthesis or isolation, or degradation of the compound. A systematic approach is necessary to identify the source of these signals.
Troubleshooting Steps:
Check for Common Solvent Impurities: Compare the chemical shifts of the unexpected peaks with known values for common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane).
Assess for Structural Isomers: Consider the possibility of epimerization at stereocenters adjacent to carbonyl groups or other reactive sites, which could give rise to a second set of signals.
Evaluate for Degradation: 10-Deoxymethymycin, a macrolide, can be susceptible to hydrolysis of the lactone ring or other modifications under acidic or basic conditions. This can lead to the appearance of new signals.
Consider Byproducts from Synthesis: If the material is from a total synthesis, consider potential byproducts from incomplete reactions or side reactions.
Q2: The mass spectrum of my 10-deoxymethymycin sample does not show the expected molecular ion peak. Why is this?
A2: The absence of a clear molecular ion peak in mass spectrometry is a common issue, particularly with soft ionization techniques like electrospray ionization (ESI). Several factors could contribute to this observation.
Troubleshooting Steps:
Confirm Adduct Formation: In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) rather than the protonated molecule ([M+H]⁺).[1] Calculate the expected m/z values for these common adducts.
Check for In-Source Fragmentation: The compound may be fragmenting in the ion source. Try adjusting the source parameters (e.g., reducing the cone voltage) to minimize fragmentation.
Evaluate Sample Purity: Impurities in the sample can suppress the ionization of the target compound.
Consider Alternative Ionization Modes: If using positive ion mode, consider switching to negative ion mode to look for the deprotonated molecule ([M-H]⁻).
Table 1: Expected vs. Hypothetical Unexpected MS Data for 10-Deoxymethymycin
Expected Ion
Calculated m/z
Hypothetical Observed m/z
Possible Interpretation
[M+H]⁺
454.3163
Not observed
Ionization suppression or in-source fragmentation.
[M+Na]⁺
476.2982
476.3
Expected sodium adduct.
[M-H₂O+H]⁺ (Dehydration)
436.3058
436.3
In-source dehydration, a common fragmentation pathway for molecules with hydroxyl groups.
Hydrolyzed Product [M+H₂O+H]⁺
472.3269
472.3
Presence of a degradation product due to lactone hydrolysis.
Q3: My ¹³C NMR spectrum has fewer peaks than expected for 10-deoxymethymycin. What does this indicate?
A3: The molecular formula of 10-deoxymethymycin is C₂₅H₄₃NO₆, so 25 distinct carbon signals are expected.[1][2] A lower number of peaks suggests the presence of molecular symmetry or accidental signal overlap.
Troubleshooting Steps:
Check for Signal Overlap: Examine the peak widths and heights. Broad or unusually tall peaks may indicate the overlap of multiple carbon signals. Running the spectrum in a different solvent can sometimes resolve overlapping peaks.
Re-evaluate the Structure for Symmetry: While unlikely for this molecule, confirm that no unexpected symmetry has been introduced through a chemical transformation.
Acquire a DEPT or APT Spectrum: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can help differentiate between CH₃, CH₂, CH, and quaternary carbons, which can aid in identifying overlapping signals.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis
Sample Preparation: Dissolve approximately 1 mg of 10-deoxymethymycin in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.
Positive Ion Mode Parameters:
Infusion Flow Rate: 5 µL/min
Capillary Voltage: 3.5 kV
Cone Voltage: 20 V (can be varied to control fragmentation)
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Mass Range: m/z 100-1000
Data Analysis: Look for the exact mass of the expected protonated molecule ([M+H]⁺) and common adducts ([M+Na]⁺, [M+K]⁺).
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 10-deoxymethymycin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse experiment.
Spectral Width: -2 to 12 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64.
¹³C NMR Acquisition:
Pulse Program: Standard proton-decoupled experiment.
Spectral Width: 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more, depending on sample concentration.
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for unexpected spectroscopic data.
Caption: Potential chemical modifications of 10-deoxymethymycin.
A Comparative Efficacy Analysis: 10-Deoxymethymycin vs. Erythromycin
A Head-to-Head Examination of Two Macrolide Antibiotics In the landscape of antimicrobial research, the continuous evaluation of novel and existing compounds is paramount for advancing therapeutic strategies against bact...
Author: BenchChem Technical Support Team. Date: November 2025
A Head-to-Head Examination of Two Macrolide Antibiotics
In the landscape of antimicrobial research, the continuous evaluation of novel and existing compounds is paramount for advancing therapeutic strategies against bacterial infections. This guide provides a comparative analysis of 10-Deoxymethymycin and erythromycin, two macrolide antibiotics known for their activity against Gram-positive bacteria. While direct comparative studies with quantitative efficacy data are notably scarce in publicly available literature, this report synthesizes the existing information on their individual properties, mechanisms of action, and established antimicrobial spectra.
Executive Summary
Erythromycin, a widely used macrolide, serves as a benchmark for antibacterial efficacy. Information on 10-Deoxymethymycin, also known as Antibiotic YC 17, is less extensive, with available data primarily identifying it as a macrolide antibiotic with a spectrum of activity against Gram-positive organisms.[1] This comparison, therefore, draws upon the established profile of erythromycin and the known characteristics of 10-Deoxymethymycin to provide a qualitative assessment of their potential relative efficacy.
Mechanism of Action: A Shared Pathway
Both 10-Deoxymethymycin and erythromycin belong to the macrolide class of antibiotics and are presumed to share a similar mechanism of action. Macrolides exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain and preventing the synthesis of essential bacterial proteins.
Fig. 1: Mechanism of action for macrolide antibiotics.
Comparative In Vitro Efficacy
Due to the absence of direct comparative studies, this section presents available Minimum Inhibitory Concentration (MIC) data for erythromycin against common Gram-positive pathogens. This data serves as a reference for the expected efficacy of a macrolide antibiotic. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Key Gram-Positive Pathogens
Bacterial Species
Erythromycin MIC50 (µg/mL)
Erythromycin MIC90 (µg/mL)
Staphylococcus aureus
0.06
>128
Streptococcus pyogenes
0.03
1
Streptococcus pneumoniae
0.06
128
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and can vary based on geographic location and resistance patterns.[2][3]
The standard method for determining the MIC of macrolide antibiotics like erythromycin, and presumably for 10-Deoxymethymycin, is the broth microdilution method. This quantitative technique provides a precise measure of an antibiotic's potency.
Broth Microdilution Method
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes) is prepared to a specific cell density (typically 5 x 105 colony-forming units/mL).
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Fig. 2: Experimental workflow for MIC determination.
Discussion and Conclusion
Both 10-Deoxymethymycin and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis. Erythromycin has a well-documented spectrum of activity against many Gram-positive bacteria, although resistance is a significant clinical concern.[4][5][6] The available information for 10-Deoxymethymycin also points to a similar spectrum of activity, primarily targeting Gram-positive organisms.[1]
The critical gap in the current body of scientific literature is the lack of direct, head-to-head comparative studies evaluating the efficacy of 10-Deoxymethymycin against erythromycin. Such studies, providing quantitative data like MIC values across a broad panel of clinically relevant bacteria, are essential for a definitive comparison of their potency and potential clinical utility.
For researchers and drug development professionals, this analysis underscores the established role of erythromycin and highlights the need for further investigation into the specific antibacterial profile of 10-Deoxymethymycin. Future research should focus on conducting standardized in vitro susceptibility testing to generate the data required for a comprehensive and objective comparison of these two macrolide compounds. This would enable a clearer understanding of 10-Deoxymethymycin's potential advantages, if any, over existing therapies.
Validating the Antibacterial Target of 10-Deoxymethymycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 10-Deoxymethymycin's presumed antibacterial target with established alternatives, supported by experimenta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Deoxymethymycin's presumed antibacterial target with established alternatives, supported by experimental data and detailed methodologies. While direct experimental validation for 10-Deoxymethymycin is not extensively available in publicly accessible literature, its structural classification as a macrolide antibiotic strongly suggests a mechanism of action analogous to other well-characterized members of this class, such as Erythromycin and Clarithromycin. This guide will, therefore, use these established macrolides as primary comparators to elucidate the likely antibacterial target and validation workflow for 10-Deoxymethymycin.
Executive Summary
10-Deoxymethymycin is a macrolide antibiotic that is effective against Gram-positive bacteria.[1] Like other macrolides, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide outlines the experimental data for comparable macrolides, details the protocols for target validation, and provides visual representations of the mechanism and experimental workflows.
Comparison of Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antibiotic. The following tables summarize the MIC values for Erythromycin and Clarithromycin against common Gram-positive pathogens, providing a benchmark for the expected activity of 10-Deoxymethymycin.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
Antibiotic
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Erythromycin
0.5 - 1
>64
Clarithromycin
0.25
>64
10-Deoxymethymycin
Data not available
Data not available
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Data for Erythromycin and Clarithromycin is compiled from multiple sources.[2][3][4][5][6][7][8][9]
Table 2: Minimum Inhibitory Concentration (MIC) against Streptococcus pneumoniae
Antibiotic
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Erythromycin
0.063
0.13
Clarithromycin
0.031
0.063
10-Deoxymethymycin
Data not available
Data not available
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Data for Erythromycin and Clarithromycin is compiled from multiple sources.[10][11][12][13][14][15][16][17][18][19][20]
Presumed Mechanism of Action: Inhibition of Protein Synthesis
Macrolide antibiotics, including likely 10-Deoxymethymycin, act by binding to the 23S rRNA component of the large (50S) ribosomal subunit. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain. The result is the premature dissociation of peptidyl-tRNA from the ribosome, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.
Caption: Mechanism of action for macrolide antibiotics.
Experimental Protocols for Target Validation
Validating the antibacterial target of a novel compound like 10-Deoxymethymycin involves a series of in vitro assays. Below are detailed protocols for two key experiments.
Mueller-Hinton Broth (MHB) for S. aureus, supplemented with lysed horse blood for S. pneumoniae
96-well microtiter plates
Spectrophotometer
b. Procedure:
Prepare Inoculum: Culture bacteria overnight and dilute to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
Serial Dilutions: Prepare a two-fold serial dilution of the test and reference antibiotics in the 96-well plates.
Inoculation: Add an equal volume of the bacterial inoculum to each well.
Controls: Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (growth).[21][22][23][24]
In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
a. Materials:
Test compound (10-Deoxymethymycin)
Reference inhibitor (e.g., Erythromycin)
Commercial IVTT kit (e.g., PURExpress®)
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
Luminometer or fluorometer
b. Procedure:
Reaction Setup: Assemble the IVTT reaction mixture according to the manufacturer's instructions, including the reporter plasmid.
Add Compounds: Add varying concentrations of 10-Deoxymethymycin or the reference inhibitor to the reaction tubes. Include a no-drug control.
Incubation: Incubate the reactions at 37°C for 2-4 hours.
Measure Reporter Activity: Quantify the amount of synthesized reporter protein by measuring luminescence or fluorescence.
Data Analysis: Compare the reporter activity in the presence of the compound to the no-drug control to determine the extent of protein synthesis inhibition.[25][26][27][28][29]
Experimental Workflow for Target Validation
The process of validating a novel antibacterial target follows a logical progression from initial screening to detailed mechanistic studies.
Caption: A typical workflow for antibacterial target validation.
Conclusion
While direct experimental evidence for the antibacterial target of 10-Deoxymethymycin is limited, its classification as a macrolide provides a strong basis for its mechanism of action. By comparing its expected activity with that of well-established macrolides like Erythromycin and Clarithromycin, and by employing the detailed experimental protocols outlined in this guide, researchers can effectively validate its presumed target—the bacterial 50S ribosomal subunit—and further characterize its potential as a therapeutic agent. The provided workflows and diagrams offer a clear framework for designing and executing these validation studies.
Investigating the Synergistic Potential of 10-Deoxymethymycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that exhibit synergistic effects. 10-Deoxymethymycin, a macrolide antibiotic, is known to be effective against Gram-positive bacteria. However, to date, a comprehensive search of scientific literature has revealed a notable absence of published studies detailing the synergistic effects of 10-Deoxymethymycin in combination with other classes of antibiotics.
This guide provides a framework for researchers to investigate the potential synergistic activities of 10-Deoxymethymycin. It outlines a detailed experimental protocol for determining synergy using the checkerboard method and presents a hypothetical analysis of a potential synergistic interaction with a cell wall synthesis inhibitor. The included data tables are populated with hypothetical values to serve as a template for presenting future experimental findings.
Hypothetical Synergistic Combinations of 10-Deoxymethymycin
While specific experimental data is not available, a plausible synergistic interaction can be hypothesized between 10-Deoxymethymycin and antibiotics that target the bacterial cell wall. The rationale is that a cell wall synthesis inhibitor could increase the permeability of the bacterial cell envelope, thereby facilitating the entry of 10-Deoxymethymycin to its intracellular target, the 50S ribosomal subunit.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 10-Deoxymethymycin and a Beta-Lactam Antibiotic Against Staphylococcus aureus
Antibiotic
MIC (µg/mL) - Alone
10-Deoxymethymycin
2
Beta-Lactam (e.g., Penicillin G)
8
Table 2: Hypothetical Checkerboard Assay Results for 10-Deoxymethymycin in Combination with a Beta-Lactam Antibiotic Against Staphylococcus aureus
10-Deoxymethymycin (µg/mL)
Beta-Lactam (µg/mL)
FIC of 10-Deoxymethymycin
FIC of Beta-Lactam
FIC Index (FICI)
Interpretation
0.5
2
0.25
0.25
0.5
Synergy
1
1
0.5
0.125
0.625
Additive
0.25
4
0.125
0.5
0.625
Additive
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs. Synergy is typically defined as an FICI of ≤ 0.5, additivity as an FICI of > 0.5 to < 4, and antagonism as an FICI of ≥ 4.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of 10-Deoxymethymycin combined with another antibiotic against a target bacterium (e.g., Staphylococcus aureus).
Materials:
10-Deoxymethymycin stock solution
Second antibiotic stock solution (e.g., a beta-lactam)
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Spectrophotometer or microplate reader
Procedure:
Preparation of Antibiotic Dilutions:
Prepare serial twofold dilutions of 10-Deoxymethymycin and the second antibiotic in MHB in separate tubes. The concentration range should span from well above to well below the known or expected MIC of each antibiotic.
Plate Setup:
Dispense 50 µL of MHB into each well of a 96-well plate.
Add 50 µL of the diluted 10-Deoxymethymycin along the x-axis (e.g., columns 1-10), creating a concentration gradient from highest to lowest.
Add 50 µL of the second diluted antibiotic along the y-axis (e.g., rows A-G), creating a concentration gradient from highest to lowest.
This creates a matrix of wells with various combinations of the two antibiotics.
Include control wells:
A row with only dilutions of 10-Deoxymethymycin (to determine its MIC alone).
A column with only dilutions of the second antibiotic (to determine its MIC alone).
A well with no antibiotics (growth control).
A well with no bacteria (sterility control).
Inoculation:
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Add 100 µL of the final bacterial inoculum to each well (except the sterility control).
Incubation:
Incubate the plate at 35-37°C for 18-24 hours.
Data Analysis:
After incubation, determine the MIC for each antibiotic alone and for each combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
Calculate the FIC for each drug in every non-turbid well:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
Calculate the FICI for each combination:
FICI = FIC of Drug A + FIC of Drug B
The lowest FICI value is reported as the result of the interaction.
Checkerboard Assay Workflow
Hypothetical Mechanism of Synergy and Signaling Pathway
A potential synergistic mechanism between 10-Deoxymethymycin (a macrolide) and a beta-lactam antibiotic involves a multi-step process targeting different essential bacterial functions. The beta-lactam would first weaken the cell wall, which in turn would enhance the intracellular penetration of 10-Deoxymethymycin, leading to a more potent inhibition of protein synthesis.
Hypothetical Synergistic Pathway
Conclusion
While the synergistic potential of 10-Deoxymethymycin with other antibiotics remains to be experimentally validated, this guide provides a robust framework for initiating such investigations. The proposed synergistic mechanism with cell wall synthesis inhibitors offers a scientifically sound starting point for hypothesis-driven research. The detailed experimental protocol for the checkerboard assay equips researchers with the methodology to generate the much-needed quantitative data in this area. Future studies are crucial to uncover novel combination therapies that can combat the growing threat of antibiotic resistance.
Comparative
Antagonistic Interactions of 10-Deoxymethymycin and Other Compounds: A Comparative Guide
Disclaimer: Direct experimental data on the antagonistic interactions of 10-Deoxymethymycin is not available in the current scientific literature. This guide provides a comparative analysis based on the known interaction...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Direct experimental data on the antagonistic interactions of 10-Deoxymethymycin is not available in the current scientific literature. This guide provides a comparative analysis based on the known interactions of macrolide antibiotics, the class to which 10-Deoxymethymycin belongs. The information presented here is intended for research, scientific, and drug development professionals.
Introduction
10-Deoxymethymycin is a macrolide antibiotic.[1] Macrolides are a class of antibiotics that primarily exhibit a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[1][2][3] This is in contrast to bactericidal antibiotics, which actively kill bacteria. The difference in their mechanisms of action is a primary source of antagonistic interactions when these two types of antibiotics are used in combination.[4][5] This guide will explore these antagonistic interactions, providing a framework for understanding the potential challenges of co-administering 10-Deoxymethymycin with other compounds.
Mechanism of Action: Macrolides
Macrolide antibiotics, including by extension 10-Deoxymethymycin, function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which is a crucial component of the cellular machinery responsible for creating proteins.[1][2][3][6] This binding action prevents the ribosome from adding new amino acids to a growing peptide chain, effectively halting protein production and, consequently, bacterial growth.[2][7]
Antagonism with Bactericidal Antibiotics
A well-documented antagonistic interaction occurs when macrolides are combined with bactericidal antibiotics, such as beta-lactams (e.g., penicillin) or aminoglycosides.[4][5] Bactericidal antibiotics often exert their lethal effect on actively dividing bacteria. For instance, beta-lactams interfere with cell wall synthesis, a process that is most active during bacterial replication.
The antagonistic effect arises because the bacteriostatic action of macrolides halts bacterial growth and division.[4] By stopping the bacteria from multiplying, macrolides inadvertently protect them from the lethal effects of bactericidal agents that depend on this very process.
Comparative Effects of Macrolides and Bactericidal Antibiotics
Treatment Regimen
Expected Outcome on Bacterial Population
Rationale
Macrolide Alone
Inhibition of growth (Bacteriostatic)
Binds to the 50S ribosomal subunit, halting protein synthesis and preventing replication.[1][2][3]
Bactericidal Alone
Bacterial cell death (Bactericidal)
Acts on actively dividing cells to cause lysis or metabolic disruption.
Macrolide + Bactericidal
Reduced efficacy of the bactericidal agent (Antagonism)
The macrolide's bacteriostatic effect prevents the bacterial growth necessary for the bactericidal agent to be effective.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of antagonism and a typical experimental workflow to assess such interactions.
Caption: Mechanism of antagonistic interaction between macrolides and bactericidal antibiotics.
Caption: Experimental workflow for assessing antibiotic interactions using a checkerboard assay.
Experimental Protocol: Checkerboard Assay
The checkerboard assay is a common in vitro method used to quantitatively assess the interaction between two antimicrobial agents.
Objective: To determine if the combination of 10-Deoxymethymycin and a test compound results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
10-Deoxymethymycin stock solution
Test compound stock solution
Bacterial strain of interest
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
96-well microtiter plates
Spectrophotometer (plate reader)
Procedure:
Preparation of Drug Dilutions:
Prepare serial twofold dilutions of 10-Deoxymethymycin and the test compound in the growth medium. The concentrations should typically range from sub-inhibitory to supra-inhibitory levels based on the Minimum Inhibitory Concentration (MIC) of each drug alone.
Checkerboard Setup:
In a 96-well plate, dispense the diluted 10-Deoxymethymycin along the y-axis (rows) and the diluted test compound along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.
Include control wells for each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
Inoculation:
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.
Inoculate all wells (except the sterility control) with the bacterial suspension.
Incubation:
Incubate the microtiter plate at the optimal temperature and duration for the specific bacterial strain.
Data Collection:
After incubation, determine the MIC of each drug alone and in combination by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
Data Analysis:
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Calculate the FIC Index (FICI) for each combination:
FICI = FIC of Drug A + FIC of Drug B
Interpret the FICI values as follows:
FICI ≤ 0.5: Synergy
0.5 < FICI ≤ 1.0: Additivity
1.0 < FICI < 4.0: Indifference
FICI ≥ 4.0: Antagonism
Other Potential Interactions
Besides antagonism with bactericidal antibiotics, it is important to consider that some macrolides, such as erythromycin and clarithromycin, are known inhibitors of the cytochrome P450 enzyme system (specifically CYP3A4) in the liver.[1][7][8][9][10] This inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme, potentially causing toxicity. While this is a different type of drug-drug interaction, it is a critical consideration in drug development and clinical practice. The potential for 10-Deoxymethymycin to inhibit CYP3A4 would need to be experimentally determined.
Conclusion
While specific data on 10-Deoxymethymycin is lacking, the well-established principles of macrolide antibiotic interactions provide a strong basis for predicting potential antagonisms. The most significant of these is the antagonism with bactericidal antibiotics, which can compromise the efficacy of combination therapies. The experimental protocols outlined in this guide can be employed to empirically determine the nature of the interaction between 10-Deoxymethymycin and other compounds of interest, ensuring the development of safe and effective therapeutic strategies.
Confirming the Mechanism of Action of 10-Deoxymethymycin Through Genetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for confirming the mechanism of action of the macrolide antibiotic 10-Deoxymethymycin. Due to the limited availa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of the macrolide antibiotic 10-Deoxymethymycin. Due to the limited availability of specific genetic studies on 10-Deoxymethymycin in publicly accessible literature, this guide leverages the extensive research on a closely related and well-characterized macrolide, erythromycin, as a paradigm. The methodologies and principles outlined here are directly applicable to the investigation of 10-Deoxymethymycin and other novel macrolide antibiotics.
Introduction to 10-Deoxymethymycin and Macrolide Action
10-Deoxymethymycin, also known as Antibiotic YC 17, is a macrolide antibiotic active against Gram-positive bacteria.[1] Macrolides as a class are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This interaction typically occurs within the nascent peptide exit tunnel (NPET), sterically hindering the elongation of the polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome.
Genetic studies are paramount in unequivocally identifying the molecular target and elucidating the precise mechanism of action of a new antibiotic. By analyzing bacterial mutants that exhibit resistance to a particular drug, researchers can pinpoint the specific genetic loci involved in the drug's activity.
Comparative Analysis of Macrolide Activity
To understand the efficacy of 10-Deoxymethymycin, its performance should be benchmarked against a known macrolide like erythromycin and a non-macrolide antibiotic with a different mechanism of action, such as ciprofloxacin (a fluoroquinolone that targets DNA gyrase).
Table 1: Comparative In Vitro Antibacterial Activity
Compound
Class
Target
MIC50 for S. aureus (µg/mL)
MIC50 for S. pneumoniae (µg/mL)
10-Deoxymethymycin
Macrolide
50S Ribosomal Subunit
Data Not Available
Data Not Available
Erythromycin
Macrolide
50S Ribosomal Subunit
0.25
0.06
Ciprofloxacin
Fluoroquinolone
DNA Gyrase/Topoisomerase IV
0.5
1.0
Note: The Minimum Inhibitory Concentration (MIC50) is the concentration of an antibiotic that inhibits the visible growth of 50% of the tested isolates. Data for erythromycin and ciprofloxacin are representative values from the literature.
Table 2: Effect of Macrolides on Bacterial Protein Synthesis
Compound
Concentration
Inhibition of Protein Synthesis in E. coli cell-free system (%)
10-Deoxymethymycin
To be determined
Data Not Available
Erythromycin
10 µM
~70%
Chloramphenicol (Positive Control)
10 µM
>90%
Kanamycin (Negative Control - 30S binder)
10 µM
~80%
Genetic Confirmation of the Mechanism of Action
The cornerstone of validating the mechanism of action for a macrolide is the identification and characterization of resistance-conferring mutations. For macrolides like erythromycin, resistance predominantly arises from modifications in the 23S rRNA component of the 50S ribosomal subunit.[1][3][4][5]
Signaling Pathway of Macrolide Action
The following diagram illustrates the established mechanism of action for macrolide antibiotics.
Evaluating the Therapeutic Potential of 10-Deoxymethymycin Against Clinical Isolates: A Comparative Guide
Introduction 10-Deoxymethymycin, a macrolide antibiotic, has demonstrated in vitro activity against Gram-positive bacteria. This guide provides a framework for evaluating its therapeutic potential by comparing its effica...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
10-Deoxymethymycin, a macrolide antibiotic, has demonstrated in vitro activity against Gram-positive bacteria. This guide provides a framework for evaluating its therapeutic potential by comparing its efficacy against key clinical isolates with established antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for 10-Deoxymethymycin against a broad range of clinical isolates in publicly accessible literature, this document serves as a template for researchers to structure their findings. The methodologies and comparative data for established antibiotics are provided to offer a baseline for evaluation.
Comparative In Vitro Activity
The therapeutic potential of an antibiotic is primarily assessed by its ability to inhibit the growth of clinically relevant bacteria at low concentrations. The following tables are designed to summarize the MICs of 10-Deoxymethymycin against common Gram-positive pathogens, alongside comparator antibiotics.
Table 1: Comparative MIC Distribution against Staphylococcus aureus Clinical Isolates
Antibiotic
MIC50 (µg/mL)
MIC90 (µg/mL)
MIC Range (µg/mL)
10-Deoxymethymycin
Data not available
Data not available
Data not available
Erythromycin
Insert Data
Insert Data
Insert Data
Clindamycin
Insert Data
Insert Data
Insert Data
Vancomycin
Insert Data
Insert Data
Insert Data
Linezolid
Insert Data
Insert Data
Insert Data
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MIC Distribution against Streptococcus pneumoniae Clinical Isolates
Antibiotic
MIC50 (µg/mL)
MIC90 (µg/mL)
MIC Range (µg/mL)
10-Deoxymethymycin
Data not available
Data not available
Data not available
Penicillin
Insert Data
Insert Data
Insert Data
Azithromycin
Insert Data
Insert Data
Insert Data
Levofloxacin
Insert Data
Insert Data
Insert Data
Ceftriaxone
Insert Data
Insert Data
Insert Data
Table 3: Comparative MIC Distribution against Enterococcus faecalis Clinical Isolates
Antibiotic
MIC50 (µg/mL)
MIC90 (µg/mL)
MIC Range (µg/mL)
10-Deoxymethymycin
Data not available
Data not available
Data not available
Ampicillin
Insert Data
Insert Data
Insert Data
Vancomycin
Insert Data
Insert Data
Insert Data
Linezolid
Insert Data
Insert Data
Insert Data
Daptomycin
Insert Data
Insert Data
Insert Data
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of antimicrobial agents. The following protocols outline standard methodologies for determining the in vitro susceptibility of clinical isolates.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Bacterial Strains: A panel of recent clinical isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis should be used. Quality control strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619, E. faecalis ATCC 29212) must be included in each assay.
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, supplementation with 2-5% lysed horse blood is required.
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Antibiotic Preparation: Stock solutions of 10-Deoxymethymycin and comparator antibiotics are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in the appropriate broth medium in 96-well microtiter plates.
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation should be in an atmosphere of 5% CO2.
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth, as detected by the unaided eye.
2. Time-Kill Kinetic Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure: A standardized inoculum of the test organism (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is added to flasks containing antibiotic concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without any antibiotic is included.
Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Quantification: Serial dilutions of the samples are plated on appropriate agar media. After incubation, colony counts are performed to determine the number of viable bacteria (CFU/mL) at each time point.
Interpretation: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Visualizing Mechanisms and Workflows
Mechanism of Action: Macrolide Inhibition of Protein Synthesis
Macrolide antibiotics, the class to which 10-Deoxymethymycin belongs, typically exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.
Caption: Proposed mechanism of action for 10-Deoxymethymycin.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates the key steps involved in determining the in vitro activity of 10-Deoxymethymycin against clinical isolates.
Caption: Workflow for MIC determination.
This guide provides a comprehensive framework for the systematic evaluation of 10-Deoxymethymycin's therapeutic potential. By generating robust and comparative data following the outlined protocols, researchers can effectively assess its in vitro efficacy against key clinical pathogens. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings to the scientific community. Further in vivo studies will be necessary to fully elucidate the therapeutic promise of this compound.
Validation
In Vivo Efficacy Data for 10-Deoxymethymycin Currently Unavailable in Publicly Accessible Literature
A comprehensive search for in vivo efficacy data comparing 10-Deoxymethymycin with standard-of-care antibiotics has yielded no publicly available experimental results. As a result, a direct, data-driven comparison guide...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for in vivo efficacy data comparing 10-Deoxymethymycin with standard-of-care antibiotics has yielded no publicly available experimental results. As a result, a direct, data-driven comparison guide as requested cannot be constructed at this time.
While 10-Deoxymethymycin is identified as a macrolide antibiotic with activity against Gram-positive bacteria, specific details regarding its performance in in vivo models, such as studies determining its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various pathogens, are not present in the accessible scientific literature.[1] Furthermore, no studies directly comparing its efficacy to current standard-of-care antibiotics for Gram-positive infections were found.
In the absence of this critical quantitative data, a comparison guide that meets the core requirements of data presentation and detailed experimental protocols cannot be developed. An objective comparison necessitates access to and analysis of such experimental results.
However, to provide some value based on the available information, this report will detail the general mechanism of action for macrolide antibiotics, the class to which 10-Deoxymethymycin belongs, and will list the current standard-of-care antibiotics for common Gram-positive bacterial infections.
General Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, as a class, function by inhibiting bacterial protein synthesis.[2][3][4] They achieve this by binding to the 50S subunit of the bacterial ribosome.[2][3][4][5] This binding action interferes with the process of translation, effectively halting the production of essential proteins that bacteria need to survive and replicate. At standard therapeutic doses, macrolides are generally considered bacteriostatic, meaning they inhibit the growth of bacteria rather than killing them outright. However, at higher concentrations, they can exhibit bactericidal (bacteria-killing) properties.[3][5]
Below is a diagram illustrating the signaling pathway of macrolide antibiotic action.
Caption: Mechanism of action of macrolide antibiotics.
Standard-of-Care Antibiotics for Gram-Positive Infections
The choice of a standard-of-care antibiotic for a Gram-positive infection depends on several factors, including the specific bacterial species, the site and severity of the infection, and local antibiotic resistance patterns. Some commonly used and newer generation antibiotics for treating infections caused by Gram-positive bacteria include:
Vancomycin: A glycopeptide antibiotic often used for serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Daptomycin: A cyclic lipopeptide with activity against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[6][8]
Linezolid: An oxazolidinone antibiotic that is effective against many resistant Gram-positive bacteria, including MRSA and VRE.[6][8]
Ceftaroline: A cephalosporin with activity against MRSA.[9]
Telavancin, Dalbavancin, and Oritavancin: Lipoglycopeptides that are newer options for treating complicated skin and soft tissue infections caused by Gram-positive bacteria.[9][10]
Experimental Protocols for In Vivo Efficacy Testing
While specific protocols for 10-Deoxymethymycin are unavailable, a general workflow for assessing the in vivo efficacy of a new antibiotic is outlined below. This typically involves animal models of infection.
Caption: Generalized workflow for in vivo antibiotic efficacy testing.
Should in vivo efficacy data for 10-Deoxymethymycin become available in the future, a comprehensive comparison guide could be developed. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for the most current findings.
Assessing the Cytotoxicity of 10-Deoxymethymycin on Eukaryotic Cells: A Comparative Guide
A comprehensive review of available data indicates a significant gap in the scientific literature regarding the cytotoxic effects of 10-Deoxymethymycin on eukaryotic cells. To date, no published studies provide specific...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of available data indicates a significant gap in the scientific literature regarding the cytotoxic effects of 10-Deoxymethymycin on eukaryotic cells. To date, no published studies provide specific IC50 values or detailed mechanistic insights into its impact on mammalian cell lines. This guide, therefore, presents a comparative analysis of the cytotoxicity of four widely studied macrolide antibiotics—Erythromycin, Azithromycin, Clarithromycin, and Roxithromycin—as potential alternatives for research and therapeutic consideration. The information herein is intended for researchers, scientists, and drug development professionals.
This guide summarizes quantitative cytotoxicity data, details experimental methodologies for key assays, and provides visual representations of the signaling pathways implicated in the cytotoxic effects of these alternative macrolide antibiotics.
Comparative Cytotoxicity of Macrolide Antibiotics
The following table summarizes the 50% inhibitory concentration (IC50) values of Erythromycin, Azithromycin, Clarithromycin, and Roxithromycin on various eukaryotic cell lines. These values have been compiled from multiple studies and serve as a benchmark for comparing their cytotoxic potential.
Mechanisms of Cytotoxicity and Involved Signaling Pathways
Macrolide antibiotics exert their cytotoxic effects on eukaryotic cells through diverse mechanisms, often involving the induction of apoptosis and the modulation of key signaling pathways.
Erythromycin has been shown to induce apoptosis in nasal polyp-derived cells by inhibiting the activation of the ERK/MAPK signaling pathway[8]. Additionally, it can accelerate apoptosis in neutrophils, a process potentially mediated by an increase in intracellular cyclic AMP (cAMP) levels[7]. In certain cancer cells with high expression of the hERG K+ channel, erythromycin can inhibit proliferation and induce apoptosis[1].
Azithromycin is known to induce mitochondrial toxicity, leading to the overproduction of reactive oxygen species (ROS) and subsequent DNA damage[3][9][10]. This mitochondrial dysfunction can trigger apoptosis through the mitochondrial pathway in airway smooth muscle cells[11]. Furthermore, azithromycin can inhibit mitophagy, the selective removal of damaged mitochondria, which is particularly effective in inducing apoptosis in hypoxic cancer cells[12]. In some lung cancer cells, azithromycin enhances the cytotoxicity of DNA-damaging drugs in a p53-dependent manner[13].
Clarithromycin has been demonstrated to inhibit autophagy in cancer cells, a mechanism that can enhance the efficacy of chemotherapeutic agents[14][15][16][17][18][19]. This inhibition of the autophagic flux can trigger apoptosis. The mechanism of autophagy inhibition can involve the regulation of the hERG1 potassium channel and its interaction with the PI3K-Akt signaling pathway[14].
Roxithromycin , similar to erythromycin, has been observed to shorten the survival of neutrophils by accelerating apoptosis[7].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is often subtracted.
Calculate cell viability as a percentage of the untreated control.
2. Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Protocol:
Seed and treat cells in a 96-well plate as described for the MTT assay.
After the treatment period, remove the medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
Measure the absorbance at approximately 540 nm.
Calculate cell viability as a percentage of the control.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Protocol:
Seed and treat cells in a 96-well plate.
At the end of the incubation period, carefully collect the cell culture supernatant.
Transfer the supernatant to a new 96-well plate.
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
Incubate for a specified time at room temperature, protected from light.
Add a stop solution.
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays
1. Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Harvest cells (both adherent and floating) after treatment.
Wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and PI to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
2. Western Blot Analysis for Apoptosis Markers
Principle: Apoptosis involves the activation of a cascade of caspases and other proteins. Western blotting can be used to detect the cleavage and activation of key apoptotic proteins.
Protocol:
Lyse treated cells to extract total protein.
Determine protein concentration using a standard assay (e.g., BCA assay).
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Analyze the band intensities to quantify changes in protein expression.
Visualizing Cellular Pathways and Workflows
To provide a clearer understanding of the experimental processes and the molecular mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro cytotoxicity assays.
Safeguarding Research: Proper Disposal Procedures for 10-Deoxymethymycin
For Immediate Implementation by Laboratory Personnel This document provides essential safety and logistical information for the proper disposal of 10-Deoxymethymycin, a macrolide antibiotic for research use. Adherence to...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 10-Deoxymethymycin, a macrolide antibiotic for research use. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. All researchers, scientists, and drug development professionals handling this compound must familiarize themselves with these protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling 10-Deoxymethymycin in solid or solution form must wear the following PPE.
Personal Protective Equipment (PPE)
Specification
Gloves
Nitrile or other compatible chemical-resistant gloves
Eye Protection
Safety glasses with side shields or chemical safety goggles
Lab Coat
Standard laboratory coat, fully buttoned
Respiratory Protection
A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation.
Engineering Controls:
Handle solid 10-Deoxymethymycin in a certified chemical fume hood to minimize inhalation risk.
Ensure adequate ventilation in all areas where the compound is used and stored.
An eyewash station and safety shower must be readily accessible in the work area.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 10-Deoxymethymycin is to treat it as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain, as this can contribute to antibiotic resistance in the environment. Autoclaving is not a recommended method of disposal for stock solutions or the pure compound, as its effectiveness for degrading 10-Deoxymethymycin has not been established.[1][2][3][4]
Disposal of Pure (Neat) 10-Deoxymethymycin
Segregation: Keep the original container with any remaining solid 10-Deoxymethymycin separate from other laboratory waste.
Labeling: Ensure the container is clearly labeled with the chemical name ("10-Deoxymethymycin") and a "Hazardous Waste" label.
Containment: Place the labeled container in a designated, secure area for hazardous chemical waste pickup. This area should be clearly marked and have secondary containment.
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office for collection.
Disposal of 10-Deoxymethymycin Solutions
Collection: Collect all aqueous and solvent-based solutions containing 10-Deoxymethymycin in a dedicated, leak-proof, and chemically compatible waste container.[1][3]
Labeling: Clearly label the waste container with "Hazardous Waste: 10-Deoxymethymycin Solutions" and list the solvent(s) used.
Storage: Store the sealed waste container in a designated hazardous waste accumulation area with secondary containment until it is collected by your institution's EHS department.
Disposal of Contaminated Labware and Materials
Solid Waste: Items such as gloves, weigh boats, and pipette tips that have come into contact with 10-Deoxymethymycin should be considered contaminated solid waste.
Collection: Place these items in a designated, clearly labeled hazardous waste bag or container.
Empty Containers: To be considered "empty," a container that held 10-Deoxymethymycin should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the container can be disposed of as regular lab glass or plastic, provided the label has been defaced.[6]
Disposal: Follow your institution's guidelines for the disposal of chemically contaminated solid waste.
Spill Management Protocol
In the event of a spill of 10-Deoxymethymycin powder or solution:
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in the table above.
Containment:
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
For liquid spills: Surround the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent it from spreading.
Neutralization/Cleanup:
Carefully collect the absorbed material using non-sparking tools.
Clean the spill area with a suitable solvent (e.g., water or as recommended by your institution's EHS for similar compounds), and collect the cleaning solution as hazardous waste.
Disposal: Place all contaminated cleaning materials into a sealed, labeled hazardous waste container for disposal.
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Visual Guidance for Disposal and Spill Response
The following diagrams provide a visual representation of the decision-making process for waste disposal and the workflow for spill cleanup.
Caption: Decision tree for 10-Deoxymethymycin waste disposal.